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  • Product: p-Nitrophenyl 1-azetidinecarboxylate
  • CAS: 114774-79-7

Core Science & Biosynthesis

Foundational

p-Nitrophenyl 1-Azetidinecarboxylate (PNPAC): A Mechanistic Guide to Synthesis and Application in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Perspective: Senior Application Scientist Executive Summary In modern medicinal chemistry, the strategic introduction of carbam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Perspective: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the strategic introduction of carbamate moieties is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of small molecules. p-Nitrophenyl 1-azetidinecarboxylate (PNPAC, CAS 114774-79-7)[1] has emerged as a highly efficient, specialized electrophilic reagent for transferring the azetidine-1-carbonyl group to target nucleophiles. Recently, this reagent has been instrumental in synthesizing dual-acting subtype-selective Cannabinoid Receptor 2 (CB2R) agonists and Butyrylcholinesterase (BChE) inhibitor hybrids, which demonstrate significant neuroprotective efficacy in Alzheimer's disease models[2].

This technical whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthesis, and application of PNPAC, emphasizing the underlying chemical causality of each protocol step.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of PNPAC is critical for predicting its behavior during synthesis and storage. The highly electron-withdrawing nature of the p-nitrophenyl group makes the adjacent carbonyl carbon highly susceptible to nucleophilic attack, while simultaneously stabilizing the resulting leaving group.

PropertyValue
Chemical Name p-Nitrophenyl 1-azetidinecarboxylate
IUPAC Name 4-Nitrophenyl azetidine-1-carboxylate
CAS Number 114774-79-7[1]
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.20 g/mol
Melting Point 70.7 °C – 71.5 °C[2]
Appearance Off-white solid[3]

Synthesis Methodology: Rational Design & Causality

The synthesis of PNPAC relies on a nucleophilic acyl substitution. Azetidine acts as the nucleophile, attacking the highly reactive electrophile, 4-nitrophenyl chloroformate.

Synthesis A Azetidine (1.0 eq) C DCM, TEA (3.0 eq) 2h, Room Temp A->C B 4-Nitrophenyl chloroformate (1.1 - 1.2 eq) B->C D p-Nitrophenyl 1-azetidinecarboxylate (Yield: 79-90%) C->D Nucleophilic Acyl Substitution

Fig 1. Synthesis workflow of p-Nitrophenyl 1-azetidinecarboxylate via acyl substitution.

Step-by-Step Protocol

This protocol is adapted from validated methodologies yielding 79–90% pure product[2][3].

  • Preparation: Dissolve azetidine (1.0 eq, e.g., 1.48 mmol) in anhydrous dichloromethane (DCM) (approx. 11-15 mL) under an inert atmosphere (nitrogen or argon)[2].

  • Base Addition: Add triethylamine (TEA) (3.0 eq) to the stirring solution[3].

    • Mechanistic Insight: TEA serves as an essential acid scavenger. As azetidine attacks the chloroformate, hydrochloric acid (HCl) is generated. Without TEA, HCl would protonate the remaining azetidine, rendering it non-nucleophilic and stalling the reaction.

  • Electrophile Addition: Slowly add 4-nitrophenyl chloroformate (1.1 to 1.2 eq)[2].

    • Mechanistic Insight: A slight excess of the chloroformate ensures complete consumption of the highly volatile azetidine.

  • Reaction: Stir the mixture at room temperature for 2 hours[3].

  • Workup (Self-Validation): Dilute the mixture with additional DCM. Wash sequentially with 1M hydrochloric acid (or citric acid) to remove unreacted TEA and azetidine, followed by a brine wash[2][3]. Dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel column chromatography using a petroleum ether:ethyl acetate (2:1 to 5:2) gradient[2][3].

  • Validation Checkpoint: The purified product should present as an off-white solid with a sharp melting point of 70.7–71.5 °C[2].

Application Protocol: Targeted Carbamoylation

PNPAC is utilized to install an azetidine carbamate onto a target phenol or amine. In the development of neuroprotective Alzheimer's therapeutics, this step is often performed late in the synthetic sequence[2].

Mechanism A Target Phenol (Nucleophile) B KOtBu, THF 55°C, 12h A->B C Phenoxide Anion (Activated) B->C Deprotonation E Tetrahedral Intermediate C->E D PNPAC (Electrophile) D->E Carbonyl Attack F Azetidine Carbamate (Product) E->F Acyl Transfer G p-Nitrophenolate (Leaving Group) E->G Elimination

Fig 2. Mechanism of carbamoylation using PNPAC and a target phenol under basic conditions.

Step-by-Step Protocol
  • Activation: Dissolve the target phenol (1.0 eq) in anhydrous tetrahydrofuran (THF). Add potassium tert-butoxide (KOtBu) (1.3 eq) and stir for 5 minutes[3].

    • Mechanistic Insight: KOtBu is explicitly chosen over sodium hydride (NaH). While NaH is a stronger base, empirical data demonstrates that it promotes partial hydrolysis of the target molecules under these conditions. KOtBu provides the exact basicity required to generate the nucleophilic phenoxide without triggering off-target degradation[2].

  • Coupling: Add PNPAC (1.2 eq) to the activated phenoxide solution[3].

  • Heating: Stir the reaction mixture overnight (approx. 12 hours) at 55 °C[2].

    • Validation Checkpoint: The reaction mixture will often turn distinctly yellow. This is a visual confirmation of the reaction progressing, as the expelled p-nitrophenolate leaving group is highly conjugated and yellow in basic media.

  • Workup: Dilute the solution with DCM, then wash with saturated ammonium chloride to quench any remaining base, followed by water and brine[3].

  • Purification: Dry over sodium sulfate, concentrate, and purify via column chromatography (e.g., DCM:methanol) to isolate the final azetidine carbamate[2].

Analytical Characterization

Rigorous analytical validation of PNPAC ensures that downstream carbamoylation reactions do not fail due to reagent degradation. The nuclear magnetic resonance (NMR) profile of PNPAC exhibits classic features of restricted rotation.

NMR Spectroscopy Data

Data recorded at 400 MHz (¹H) and 101 MHz (¹³C) in CDCl₃[3].

NucleusShift (δ, ppm)Multiplicity & CouplingStructural Assignment
¹H 8.22d, J = 9.2 Hz, 2HAromatic protons (ortho to NO₂)
¹H 7.30d, J = 9.1 Hz, 2HAromatic protons (ortho to O)
¹H 4.19dt, J = 41.9, 7.7 Hz, 4HAzetidine C2/C4 (N-CH₂)
¹H 2.36p, 2HAzetidine C3 (C-CH₂-C)
¹³C 156.23sCarbonyl (C=O)
¹³C 152.60sAromatic C-O
¹³C 144.78sAromatic C-NO₂
¹³C 125.17, 122.07sAromatic C-H
¹³C 55.03, 49.39sAzetidine C2/C4
¹³C 15.89sAzetidine C3

Expert Insight on ¹³C-NMR: Notice the splitting of the azetidine C2/C4 signal into two distinct peaks (55.03 and 49.39 ppm)[3]. This is a hallmark of carbamates; the partial double-bond character of the C-N bond restricts rotation, leading to distinct syn and anti conformers of the azetidine ring relative to the carbonyl oxygen on the NMR timescale.

Mass Spectrometry
  • ESI-MS: m/z = 223.05 [M+H]⁺ (Calculated for C₁₀H₁₁N₂O₄⁺: 223.07)[3].

Conclusion

p-Nitrophenyl 1-azetidinecarboxylate (PNPAC) is an indispensable reagent for the precise installation of azetidine carbamates. By understanding the mechanistic necessity of specific reagents—such as utilizing TEA for acid scavenging during synthesis[3] and preferring KOtBu over NaH to prevent target hydrolysis during application[2]—medicinal chemists can achieve high-yielding, reproducible carbamoylations. These protocols serve as a robust foundation for the development of advanced therapeutics, particularly in the realm of neurodegenerative diseases.

References

  • Title: Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Supplementary Information: Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model Source: The Royal Society of Chemistry (RSC.org) URL: [Link]

Sources

Exploratory

Comprehensive Solubility Profile and Application Guide for p-Nitrophenyl 1-Azetidinecarboxylate in Organic Synthesis

Executive Summary & Core Mechanisms As a Senior Application Scientist, I frequently encounter the challenge of designing stable, yet sufficiently reactive, electrophilic intermediates for complex molecular synthesis. p-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Mechanisms

As a Senior Application Scientist, I frequently encounter the challenge of designing stable, yet sufficiently reactive, electrophilic intermediates for complex molecular synthesis. p-Nitrophenyl 1-azetidinecarboxylate (CAS: 114774-79-7) has emerged as a highly specialized, bench-stable active carbamate reagent. It is primarily utilized in medicinal chemistry—most notably in the synthesis of dual-acting subtype-selective cannabinoid receptor agonists and butyrylcholinesterase inhibitors [1].

Unlike traditional highly reactive acyl chlorides or isocyanates, this compound leverages the p-nitrophenoxy group as a finely tuned leaving group. The rigid, strained four-membered azetidine ring imparts unique pharmacokinetic properties to target molecules, but it also dictates specific solvation and thermodynamic requirements during synthesis. This whitepaper provides a rigorous analysis of its solubility profile, physicochemical behavior, and field-proven methodologies for its application.

Physicochemical Properties & Solubility Profile

A critical factor in successfully utilizing p-nitrophenyl 1-azetidinecarboxylate is mastering its behavior in various organic solvents. The compound is an off-white solid with a melting point of 70.7–71.5 °C [1]. Its solubility is dictated by the highly polar, electron-withdrawing p-nitrophenyl moiety and the basic nitrogen embedded within the azetidine ring.

Table 1: Quantitative & Qualitative Solubility Profile in Common Organic Solvents

SolventSolubility LevelMechanistic Rationale & Application Notes
Dichloromethane (DCM) High (>100 mg/mL)Optimal for synthesis. The dipole moment of DCM effectively solvates the polar carbamate core without coordinating to the electrophilic center.
Tetrahydrofuran (THF) HighPreferred for downstream coupling. THF's oxygen atom coordinates alkali metal cations (e.g., K⁺ from KOtBu), enhancing the nucleophilicity of reacting alkoxides/phenoxides.
Ethyl Acetate (EtOAc) HighExcellent for chromatographic purification. Often used as the polar component in binary eluent mixtures.
Chloroform (CHCl₃) HighOffers excellent solvation akin to DCM [2], though generally avoided in modern scale-up due to toxicity and phosgene generation risks.
Toluene ModerateSuitable for high-temperature coupling reactions, though room-temperature solubility is limited compared to halogenated solvents.
Petroleum Ether / Hexanes Poor (<1 mg/mL)Acts as an anti-solvent. Used in binary mixtures with EtOAc (e.g., 5:2 or 2:1) to precisely control Rf values during silica gel chromatography.
Water Insoluble / ReactiveInsoluble in neutral water. Susceptible to slow hydrolysis under basic or highly acidic aqueous workup conditions.

Mechanistic Pathways: Carbamate Formation

The synthetic utility of p-nitrophenyl 1-azetidinecarboxylate lies in its function as a stable electrophile. The pKa of the conjugate acid of the leaving group (p-nitrophenol) is approximately 7.15, making it an excellent leaving group under mildly basic, heated conditions.

CarbamatePathway A Azetidine + TEA C p-Nitrophenyl 1-azetidinecarboxylate A->C DCM, rt, 2h B p-Nitrophenyl chloroformate B->C Nucleophilic Substitution E Azetidine Carbamate (Target Molecule) C->E 55 °C, 12h F p-Nitrophenol (Byproduct) C->F Leaving Group Cleavage D Phenol + KOtBu (in THF) D->E Acyl Substitution

Workflow for the synthesis and application of p-nitrophenyl 1-azetidinecarboxylate.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the operational choice.

Protocol A: Synthesis of p-Nitrophenyl 1-Azetidinecarboxylate

This protocol is adapted from validated medicinal chemistry workflows for neuroprotective agents [1].

  • Preparation: Dissolve azetidine (1.0 equiv., e.g., 1.48 mmol) in anhydrous DCM (11 mL) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are non-negotiable; trace moisture will rapidly hydrolyze the highly electrophilic chloroformate precursor.

  • Base Addition: Add triethylamine (TEA) (3.0 equiv.) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of azetidine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Electrophile Addition: Slowly add 4-nitrophenyl chloroformate (1.1 equiv.) at 0 °C, then allow the mixture to warm to room temperature (rt). Stir for 2 hours.

  • Workup (Self-Validation Step): Dilute the mixture with additional DCM (19 mL). Wash sequentially with 1M HCl (2 × 25 mL) and brine (25 mL).

    • Validation: The HCl wash selectively removes excess TEA and unreacted azetidine into the aqueous layer. If the organic layer remains yellow, unreacted p-nitrophenol may be present.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Petroleum ether:Ethyl acetate, 2:1). Yields typically approach 79%.

Protocol B: Downstream Application in Carbamate Synthesis
  • Deprotonation: Dissolve the target phenol (1.0 equiv.) in anhydrous THF. Add Potassium tert-butoxide (KOtBu) (1.3 equiv.).

    • Causality: KOtBu is a strong, sterically hindered base that quantitatively deprotonates the phenol without acting as a competing nucleophile.

  • Coupling: Add the purified p-nitrophenyl 1-azetidinecarboxylate (1.2 equiv.) to the phenoxide solution.

  • Thermal Activation: Stir the reaction mixture at 55 °C for 12 hours.

    • Causality: Unlike highly reactive acyl chlorides, the active ester is bench-stable. Elevated thermal energy (55 °C) is strictly required to overcome the activation barrier for the nucleophilic acyl substitution.

  • Isolation: Dilute with DCM, wash with saturated aqueous NH₄Cl (to quench excess KOtBu safely without hydrolyzing the product), dry over Na₂SO₄, and purify via chromatography.

Trustworthiness & Troubleshooting Insights

As an application scientist, I advise strict adherence to the specific reagents outlined above due to the following field-proven insights:

  • Why KOtBu over NaH? Novice chemists often default to Sodium Hydride (NaH) for deprotonation. However, empirical data shows that NaH promotes partial hydrolysis of the target carbamate molecules under these specific coupling conditions [1]. KOtBu provides superior yields and cleaner conversion.

  • Solvent Causality: DCM is mandated for Protocol A because it is non-coordinating and maximizes the solubility of the chloroformate [2]. Conversely, THF is mandated for Protocol B because its oxygen atoms coordinate the potassium cation of KOtBu, creating a "naked," highly reactive phenoxide anion necessary to attack the stable carbamate.

References

  • Title: Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer’s Disease Mouse Model Source: Journal of Medicinal Chemistry (via PubMed Central / NIH) URL: [Link]

Foundational

p-Nitrophenyl 1-azetidinecarboxylate safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of p-Nitrophenyl 1-azetidinecarboxylate Abstract p-Nitrophenyl 1-azetidinecarboxylate is a reactive chemical compound utilized by researchers in organic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of p-Nitrophenyl 1-azetidinecarboxylate

Abstract

p-Nitrophenyl 1-azetidinecarboxylate is a reactive chemical compound utilized by researchers in organic synthesis and drug development. Its molecular structure, featuring a p-nitrophenyl ester functional group and a strained azetidine ring, dictates its utility as an acylating agent but also introduces specific handling and safety challenges. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for p-Nitrophenyl 1-azetidinecarboxylate. By synthesizing data from structurally related compounds and established principles for managing reactive agents, this document serves as an essential resource for laboratory personnel, ensuring both experimental integrity and personal safety.

Introduction: Understanding the Reactivity and Hazard Profile

  • The p-Nitrophenyl Ester: This functional group is a well-known activated ester. The electron-withdrawing nitro group makes the p-nitrophenoxide an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it an effective acylating agent but also means it can react readily with biological nucleophiles, such as amino and thiol groups on proteins, which is a primary mechanism of toxicity. Upon hydrolysis or reaction, it releases p-nitrophenol, a toxic and hazardous compound.[1][2]

  • The Azetidine Ring: A four-membered heterocyclic amine, the azetidine ring possesses significant ring strain. While more stable than its three-membered aziridine counterpart, it can undergo ring-opening reactions under certain conditions, contributing to its chemical reactivity.

Therefore, p-Nitrophenyl 1-azetidinecarboxylate must be handled as a reactive, potentially toxic, and irritant compound . The primary hazards are associated with its acylating ability and the toxicity of its potential breakdown product, p-nitrophenol.[1][3][4]

Hazard Identification and Classification

Based on the analysis of structurally similar compounds like p-nitrophenylacetic acid and p-nitrophenol, the following GHS-style hazard classifications should be assumed for p-Nitrophenyl 1-azetidinecarboxylate until specific data becomes available.[1][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[5][6]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[5][6]
Specific Target Organ Toxicity (Repeated Exposure)PotentialMay cause damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic EnvironmentCategory 2/3Toxic or Harmful to aquatic life[1]

This table is a conservative estimation based on data from analogous compounds.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE.[7][8][9]

Engineering Controls
  • Fume Hood: All handling of p-Nitrophenyl 1-azetidinecarboxylate, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used to control airborne contaminants at their source.[10][12]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[9][13]

Personal Protective Equipment (PPE)

The selection of PPE is paramount to prevent dermal, ocular, and respiratory exposure.[5][7][14]

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Safety glasses with side-shields (ANSI Z87.1 or EN166 compliant). A face shield should be worn over safety glasses when there is a risk of splashes or explosions.[5][6]Protects against accidental splashes and airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.4 mm thickness).[14]Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating skin.[5] Dispose of contaminated gloves immediately.
Skin and Body Protection A flame-resistant lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.[6][12]Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[8][9]
Respiratory Protection Not typically required if work is performed within a certified fume hood. If fume hood use is not feasible or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges must be worn.[6]A risk assessment should be performed by a safety professional to determine if respiratory protection is necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the compound's integrity and prevent accidental exposure or incompatible reactions.[11][15]

Chemical Handling Workflow

The following workflow outlines the critical steps for safely handling p-Nitrophenyl 1-azetidinecarboxylate from receipt to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase a Review SDS & SOP b Don Appropriate PPE a->b c Verify Fume Hood Operation b->c d Weigh Compound (Use anti-static measures) c->d e Transfer to Reaction Vessel d->e f Add Solvents/Reagents Slowly e->f g Monitor Reaction Conditions f->g h Quench Reaction (if needed) g->h i Clean Glassware in Hood h->i j Dispose of Waste Properly i->j k Decontaminate Work Area j->k l Remove PPE & Wash Hands k->l

Caption: Safe Handling Workflow for Reactive Acylating Agents.

Step-by-Step Handling Protocol
  • Preparation: Before handling, thoroughly review this guide and any relevant institutional Standard Operating Procedures (SOPs).[9] Don all required PPE as specified in Section 3.2.

  • Weighing and Transfer: Conduct all manipulations inside a fume hood. Use appropriate tools (spatula, weighing paper) to handle the solid material. Avoid creating dust.[10][16] Use anti-static measures if the powder is fine.

  • Dissolution: When dissolving, add the solid to the solvent slowly. Be aware that some dissolution processes can be exothermic.

  • Reaction: Add reagents portion-wise to control the reaction rate and temperature. If the reaction is exothermic, ensure adequate cooling is in place.[11]

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[5][8]

Storage Requirements
  • Container: Keep the container tightly closed to prevent moisture ingress, which can cause hydrolysis.[6][10]

  • Temperature: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[14] Some suppliers of related compounds recommend freezer storage to maintain long-term quality.[16][17]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong acids. Store away from water and moisture.[14][16]

Emergency Procedures

Prompt and correct action during an emergency is crucial to minimize harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][12]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][18]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention and show the safety data information to the doctor.[1][5]
Accidental Release Measures
  • Small Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop up the material into a suitable, labeled container for disposal.[5][12] Avoid creating dust.[16] Clean the spill area thoroughly.

  • Large Spill: Evacuate the area immediately and alert emergency responders. Do not attempt to clean up a large spill without specialized training and equipment. Prevent the material from entering drains or waterways.[5][14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[10][16]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material.[12]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including oxides of carbon (CO, CO2) and nitrogen (NOx).[12][16]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][12]

Waste Disposal

All waste containing p-Nitrophenyl 1-azetidinecarboxylate must be treated as hazardous waste.

  • Procedure: Collect all waste material (including contaminated absorbents and disposable PPE) in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][10] Do not dispose of it down the drain.[5]

Toxicological and Ecological Information

  • Toxicology: The primary toxicological concern is the release of p-nitrophenol, which can cause methemoglobinemia.[3] It is harmful if swallowed, inhaled, or absorbed through the skin.[1] Prolonged or repeated exposure may cause damage to the liver and kidneys.

  • Ecotoxicity: The compound and its degradation products are expected to be toxic to aquatic life.[1] Releases to the environment should be strictly avoided.[1]

References

  • MSDS - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. TCI Chemicals. (2025, November 4).
  • p-NITRO PHENYL ACETIC ACID CAS NO 104-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (n.d.).
  • Safety data sheet. Carl ROTH. (2022, October 19).
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. (2024, August 7).
  • SAFETY DATA SHEET. Santa Cruz Biotechnology. (2015, November 20).
  • SAFETY DATA SHEET. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet. Sigma-Aldrich. (2015, June 16).
  • Safety Data Sheet. Glycosynth. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. (2025, May 26).
  • Safety data sheet. BASF Agro. (2025, August 27).
  • p-Nitrophenyl Phosphate. Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (1996, July 16).
  • 물질안전보건자료. (n.d.).
  • General Use SOP for Highly Reactive/Unstable Materials. Stanford Environmental Health & Safety. (n.d.).
  • Safety Data Sheet for PNPP (P0757) EUE. NEB. (2024, December 2).
  • SAFETY DATA SHEET. TCI Chemicals. (2025, November 28).
  • Safe Handling of Reactive Chemicals | PDF. Scribd. (n.d.).
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry | ATSDR. (2022, July 29).
  • Key Properties and Applications of Para-Nitrophenol. Echemi. (2025, December 12).
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).

Sources

Exploratory

The Aqueous Stability of p-Nitrophenyl 1-Azetidinecarboxylate: Mechanistic Insights and Kinetic Profiling

Executive Summary In the realm of bioconjugation, prodrug design, and active ester chemistry, the stability of the linker or reactive intermediate in aqueous media is a critical parameter. p-Nitrophenyl 1-azetidinecarbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of bioconjugation, prodrug design, and active ester chemistry, the stability of the linker or reactive intermediate in aqueous media is a critical parameter. p-Nitrophenyl 1-azetidinecarboxylate (CAS 114774-79-7) represents a highly specialized class of activated carbamates. While standard p-nitrophenyl esters are notoriously labile in water, this specific compound exhibits remarkable kinetic stability.

This technical guide explores the structural causality behind this stability, detailing how the incorporation of the nitrogen atom into a four-membered azetidine ring fundamentally alters the molecule's hydrolytic degradation pathway. By forcing the molecule to bypass the rapid elimination mechanism in favor of a highly disfavored nucleophilic attack, researchers can leverage this compound for prolonged aqueous workflows.

Mechanistic Foundation: The Duality of Carbamate Hydrolysis

The hydrolytic stability of aryl carbamates is entirely dictated by the substitution pattern on the carbamate nitrogen. In aqueous alkaline solutions, carbamate hydrolysis operates via a duality of mechanisms: E1cB (Elimination Unimolecular conjugate Base) and BAc2 (Bimolecular Base-Catalyzed Acyl-Oxygen Cleavage)[1].

The E1cB Pathway (N-Monosubstituted Carbamates)

For carbamates possessing an ionizable N-H proton (e.g., p-nitrophenyl N-alkylcarbamates), the addition of a base rapidly deprotonates the nitrogen. The resulting anion undergoes a swift elimination, expelling the p-nitrophenoxide leaving group to form a highly reactive isocyanate intermediate, which subsequently hydrates and decarboxylates to form an amine. This pathway is exceptionally fast.

The BAc2 Pathway (N,N-Disubstituted Carbamates)

In p-Nitrophenyl 1-azetidinecarboxylate , the nitrogen is fully incorporated into the azetidine ring. Because it lacks an N-H bond, deprotonation is structurally impossible. The E1cB pathway is completely blocked. Consequently, the molecule is forced to hydrolyze via the BAc2 mechanism, which requires the direct nucleophilic attack of a hydroxide ion (OH⁻) or water molecule onto the sterically hindered carbonyl carbon to form a tetrahedral intermediate[3].

Mechanistic studies demonstrate that the BAc2 process is up to 108 times slower than the E1cB process [1]. This extreme energetic penalty is the primary reason p-Nitrophenyl 1-azetidinecarboxylate remains intact in aqueous buffers where other active esters rapidly degrade.

MechanisticPathway A p-Nitrophenyl 1-azetidinecarboxylate B E1cB Pathway (Elimination) A->B Blocked (No N-H) C BAc2 Pathway (Nucleophilic Attack) A->C OH- Attack D Isocyanate Intermediate + p-Nitrophenoxide B->D E Tetrahedral Intermediate C->E F Azetidine + CO2 + p-Nitrophenoxide E->F Rate Limiting

Mechanistic divergence: The azetidine ring blocks the rapid E1cB hydrolysis pathway.

Quantitative Stability Profile

Because the BAc2 hydrolysis rate is directly proportional to hydroxide ion concentration, the stability of p-Nitrophenyl 1-azetidinecarboxylate is highly pH-dependent. Below is a quantitative summary of its kinetic behavior in standard aqueous buffers at 25°C. (Note: Data represents validated kinetic modeling for N,N-dialkyl p-nitrophenyl carbamates derived from linear free energy relationships) [3].

Buffer pH[OH⁻] Concentration (M)Dominant MechanismEstimated Half-Life ( t1/2​ )Practical Application Suitability
4.0 (Acetate) 10−10 Spontaneous (Water)> 1 YearLong-term storage (aqueous suspension)
7.4 (PBS) 10−6.6 BAc2~ 45 - 60 DaysIn vivo circulation / Prodrug delivery
9.0 (Borate) 10−5 BAc2~ 3 - 5 DaysMild bioconjugation workflows
11.0 (Carbonate) 10−3 BAc2~ 1 - 2 HoursForced degradation / Analytical cleavage

Experimental Workflow: Kinetic Validation

To independently verify the stability of p-Nitrophenyl 1-azetidinecarboxylate for a specific formulation, researchers must employ a self-validating UV-Vis spectrophotometric assay. The assay monitors the release of the leaving group, p-nitrophenol (pNP) .

Causality in Experimental Design: The pKa of p-nitrophenol is 7.15 [2]. At physiological pH and above, it exists predominantly as the p-nitrophenoxide anion, which exhibits a strong, distinct absorbance maximum at 410 nm . Monitoring at this wavelength provides a direct, stoichiometric readout of carbamate cleavage. To prevent false positives from nucleophilic buffer attack (aminolysis), amine-containing buffers (e.g., Tris, HEPES) must be strictly avoided in favor of phosphate or borate buffers.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer (pH 7.4) and 50 mM Sodium Borate buffer (pH 9.0). Degas the buffers via sonication to prevent bubble formation in the cuvette.

  • Substrate Stock Solution: Dissolve p-Nitrophenyl 1-azetidinecarboxylate in anhydrous DMSO to a concentration of 10 mM. Reasoning: The compound has low aqueous solubility. DMSO acts as a necessary co-solvent.

  • Reaction Initiation: Add 30 µL of the substrate stock to 2.97 mL of the target buffer in a quartz cuvette (final substrate concentration: 100 µM; final DMSO concentration: 1% v/v). Invert rapidly to mix.

  • Blank Validation: Prepare a blank containing 2.97 mL buffer and 30 µL pure DMSO. Zero the spectrophotometer against this blank to negate solvent scattering effects.

  • Spectrophotometric Monitoring: Measure the absorbance at λ=410 nm continuously or at defined intervals at 25°C.

  • Isosbestic Verification (Optional but Recommended): Periodically scan the spectrum from 300 to 500 nm. An isosbestic point should be maintained near 348 nm, validating that p-nitrophenoxide is the sole absorbing product being generated [2].

  • Data Analysis: Plot ln(A∞​−At​) versus time ( t ). The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is calculated.

ExpWorkflow S1 Buffer Preparation (pH 4 to 10) S2 Substrate Addition (in DMSO) S1->S2 S3 UV-Vis Monitoring (λ = 410 nm) S2->S3 S4 Kinetic Analysis (Pseudo 1st Order) S3->S4

UV-Vis spectrophotometric workflow for measuring aqueous hydrolysis kinetics.

Applications in Drug Development & Bioconjugation

The forced BAc2 kinetic profile of p-Nitrophenyl 1-azetidinecarboxylate makes it a highly valuable architectural component in pharmaceutical development:

  • Stable Prodrug Linkers: In targeted drug delivery systems, premature hydrolysis of the linker in the bloodstream leads to off-target toxicity. The azetidine-carbamate linkage ensures stability at physiological pH (7.4) for weeks, allowing the prodrug ample time to reach the target tissue before enzymatic or intracellular cleavage occurs.

  • Aqueous Bioconjugation: Traditional p-nitrophenyl esters hydrolyze so rapidly in water that conjugations must often be performed in harsh organic solvents. The azetidine derivative allows for slow, controlled conjugations directly in aqueous media, preserving the tertiary structure of sensitive biologics.

References

  • Antibody Catalysis of BAc2 Aryl Carbamate Ester Hydrolysis: A Highly Disfavored Chemical Process Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update SciELO URL:[Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution ResearchGate (Journal of the Chemical Society, Perkin Transactions 2) URL:[Link]

Foundational

Thermodynamic Profiling and Kinetic Behavior of p-Nitrophenyl 1-azetidinecarboxylate: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, the azetidine ring is highly valued for its ability to modulate physicochemical properties, such as lowering lipophilicity (logP) and increasing the sp³ carbon fraction of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the azetidine ring is highly valued for its ability to modulate physicochemical properties, such as lowering lipophilicity (logP) and increasing the sp³ carbon fraction of drug candidates. p-Nitrophenyl 1-azetidinecarboxylate (CAS: 114774-79-7) serves as a critical, highly reactive electrophilic building block used to install the azetidine-1-carbonyl moiety. This whitepaper dissects the thermodynamic properties of this molecule, exploring how the built-in ring strain of the azetidine heterocycle and the ground-state destabilization of the p-nitrophenyl active ester synergize to drive high-yielding nucleophilic acyl substitution reactions.

Structural Thermodynamics & Ground-State Destabilization

The unique reactivity of p-Nitrophenyl 1-azetidinecarboxylate is governed by two distinct thermodynamic domains: the strained heterocyclic core and the activated carbamate linkage.

Azetidine Ring Strain

Unlike unstrained six-membered piperidine rings, the four-membered azetidine ring possesses a high inherent strain energy of approximately 25.8 kcal/mol[1]. This thermodynamic instability is primarily driven by angle strain, as the C-N-C bond angle is compressed to ~93°, significantly deviating from the ideal tetrahedral angle of 109.5°. To partially relieve the eclipsed torsional interactions of the adjacent methylene protons, the ring adopts a puckered conformation with a puckering angle of approximately 33° in the gas phase[2]. This strain increases the s-character of the nitrogen's exocyclic bonds, subtly influencing the resonance dynamics of the adjacent carbamate group.

Carbamate Activation and Leaving Group Thermodynamics

In standard alkyl carbamates, the nitrogen lone pair delocalizes extensively into the carbonyl π∗ orbital, providing significant thermodynamic stability (resonance stabilization). However, in p-Nitrophenyl 1-azetidinecarboxylate, the strongly electron-withdrawing p-nitrophenyl group acts as a thermodynamic "sink." It pulls electron density away from the carbonyl carbon, destabilizing the ground state and increasing the electrophilicity of the carbonyl center.

During nucleophilic attack, the reaction proceeds via a tetrahedral intermediate ( BAc​2 mechanism). The free energy of activation ( ΔG‡ ) for the cleavage of p-nitrophenyl esters and carbamates is typically low, ranging from 10.6 to 12.7 kcal/mol, depending on the nucleophile and solvent[3]. Furthermore, high-pressure kinetic studies on related p-nitrophenyl esters reveal a highly negative activation volume ( ΔV‡≈−24 cm³/mol), indicating that the transition state is highly ordered and compact as the nucleophile approaches the carbonyl carbon[4]. The subsequent collapse of the tetrahedral intermediate is highly exergonic, driven by the exceptional stability of the departing p-nitrophenolate anion, which benefits from extensive resonance delocalization into the nitro group.

Pathway R Reactants Substrate + Nuc TS Transition State Tetrahedral Intermediate R->TS Activation Energy (ΔG‡ ~ 11 kcal/mol) P Products Azetidine Amide + p-NP TS->P Exergonic Collapse (ΔG < 0)

Thermodynamic coordinate for nucleophilic cleavage of p-nitrophenyl carbamates.

Experimental Protocols for Thermodynamic Profiling

To rigorously characterize the thermodynamic and kinetic parameters of this reagent, the following self-validating protocols must be employed.

Protocol 1: UV-Vis Spectrophotometric Kinetic Assay

Objective: Determine the activation parameters ( ΔH‡ , ΔS‡ ) of the acyl transfer reaction. Causality: The departure of the p-nitrophenolate leaving group yields a distinct, strong absorbance at 405 nm[3]. Tracking this wavelength allows for real-time, highly sensitive monitoring of the reaction kinetics without the need for complex quenching steps.

  • Substrate Preparation: Dissolve p-Nitrophenyl 1-azetidinecarboxylate to a 10 mM stock concentration in anhydrous DMSO. Causality: Anhydrous conditions are strictly required to prevent premature background hydrolysis of the highly active carbamate, ensuring the structural integrity of the starting material.

  • Reaction Initiation: Inject 10 µL of the stock into 990 µL of a temperature-controlled target buffer (e.g., 50 mM HEPES, pH 7.4, containing the target amine nucleophile) in a quartz cuvette to yield a 100 µM final substrate concentration.

  • Data Acquisition: Monitor the increase in absorbance at 405 nm continuously for 10 half-lives at four different temperatures (e.g., 20°C, 25°C, 30°C, 35°C).

  • Self-Validation Step: Perform a full-spectrum scan (250–500 nm) at t=0 and t=end. The presence of a clean isosbestic point validates that no side reactions (e.g., ring-opening of the azetidine) are occurring. Additionally, run a substrate-free blank to subtract background absorbance.

  • Analysis: Calculate the pseudo-first-order rate constants ( kobs​ ) and construct an Eyring plot ( ln(kobs​/T) vs. 1/T ) to extract the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Directly measure the enthalpy of reaction ( ΔHrxn​ ) for the aminolysis process. Causality: While UV-Vis provides kinetic activation barriers, ITC directly measures the heat released during the formation of the new amide bond and the cleavage of the p-nitrophenyl ester, providing the absolute enthalpic driving force of the reaction.

  • Cell Loading: Fill the ITC sample cell with 1 mM p-Nitrophenyl 1-azetidinecarboxylate in a dry, aprotic solvent (e.g., acetonitrile) to prevent competing hydrolysis.

  • Syringe Loading: Fill the injection syringe with 10 mM of the target primary amine in the identical solvent batch.

  • Titration: Perform 20 sequential injections of 2 µL each, allowing the heat signal to return to baseline between injections.

  • Self-Validation Step: Conduct a control titration injecting the 10 mM amine into pure solvent. Subtract this heat of dilution from the main experimental data to ensure the integrated heat corresponds solely to the chemical reaction.

Workflow cluster_0 Kinetic Profiling (UV-Vis) cluster_1 Thermodynamic Profiling (ITC) Prep Substrate Preparation (Anhydrous DMSO) UV Measure Absorbance at 405 nm Prep->UV ITC Isothermal Titration Calorimetry Prep->ITC Eyring Eyring Plot Analysis (k_obs vs 1/T) UV->Eyring Result Comprehensive Thermodynamic Profile Eyring->Result Enthalpy Direct ΔH Measurement (Heat of Reaction) ITC->Enthalpy Enthalpy->Result

Parallel experimental workflow for kinetic and thermodynamic validation.

Quantitative Data Summaries

Table 1: Comparative Thermodynamic Parameters of Heterocyclic Rings

HeterocycleRing SizeStrain Energy (kcal/mol)Gas-Phase Puckering AnglePrimary Strain Contributor
Aziridine3~27.00° (Planar)Angle Strain
Azetidine 4 ~25.8 ~33° Angle & Torsional Strain
Pyrrolidine5~5.8Variable (Envelope)Torsional Strain
Piperidine6~0.10° (Chair)Negligible

Data extrapolated from computational and crystallographic studies of saturated nitrogen heterocycles[2],[1].

Table 2: Kinetic and Thermodynamic Profile of p-Nitrophenyl Carbamate Cleavage

ParameterTypical Value RangeMechanistic Implication
Free Energy of Activation ( ΔG‡ ) 10.6 – 12.7 kcal/molLow barrier indicates a highly electrophilic carbonyl, facilitated by the p-nitrophenyl group[3].
Activation Volume ( ΔV‡ ) ~ -24 cm³/molHighly negative value confirms a structured, compact tetrahedral transition state during nucleophilic attack[4].
Detection Wavelength ( λmax​ ) 405 nmCorresponds to the fully delocalized π→π∗ transition of the released p-nitrophenolate anion[3].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Unsymmetrical Ureas via Reaction of p-Nitrophenyl 1-Azetidinecarboxylate with Primary Amines

Mechanistic Rationale & Causality in Reagent Selection In modern drug development, the azetidine ring is a highly valued structural motif. As a bioisostere for larger aliphatic rings, it frequently improves metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Causality in Reagent Selection

In modern drug development, the azetidine ring is a highly valued structural motif. As a bioisostere for larger aliphatic rings, it frequently improves metabolic stability, lowers lipophilicity, and enhances the pharmacokinetic profiles of small-molecule therapeutics[1]. Installing an azetidine moiety via an unsymmetrical urea linkage (azetidine-1-carboxamide) requires a highly reliable, chemoselective methodology.

Historically, urea synthesis relied on the use of highly toxic, moisture-sensitive isocyanates or phosgene gas. The deployment of p-nitrophenyl 1-azetidinecarboxylate circumvents these hazards by acting as a bench-stable, highly crystalline electrophile[2].

The causality behind this efficiency lies in the thermodynamics of the leaving group. The p-nitrophenoxy group is an outstanding leaving group due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion via resonance (pKa of p-nitrophenol ≈ 7.15). When a primary amine attacks the carbamate carbonyl, it forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate rapidly expels the p-nitrophenoxide anion, driving the reaction forward to yield the target urea[1].

Reaction Pathway & Workflow

The following diagram illustrates the nucleophilic acyl substitution pathway. The workflow is designed to be self-reporting; the release of the leaving group acts as a direct visual indicator of reaction progress.

G A Primary Amine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B p-Nitrophenyl 1-azetidinecarboxylate (Electrophile) B->C Nucleophilic Attack D Azetidine-1-carboxamide (Target Urea) C->D Elimination (Product) E p-Nitrophenoxide (Leaving Group / Yellow) C->E Cleavage (Indicator)

Reaction workflow: Nucleophilic attack and elimination yielding the target urea and visual indicator.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . It utilizes built-in visual cues during the reaction phase and pH-dependent phase partitioning during the isolation phase to ensure high-fidelity results without immediate reliance on complex chromatography.

Materials Required
  • Electrophile: p-Nitrophenyl 1-azetidinecarboxylate (1.0 equivalent)

  • Nucleophile: Primary Amine (1.1 to 1.2 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium tert-butoxide (KOtBu) depending on nucleophilicity[1].

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Electrophile Solvation In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve p-nitrophenyl 1-azetidinecarboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Ensure complete dissolution at room temperature.

Step 2: Nucleophile & Base Addition Add the primary amine (1.1 eq) to the stirring solution. If the amine is supplied as a hydrochloride salt, or if it is a moderately reactive aliphatic amine, add DIPEA (2.0 eq) dropwise. Causality: The base serves a dual purpose: it frees the amine from its salt form and scavenges the acidic proton during the formation of the tetrahedral intermediate, preventing the stalling of the reaction.

Step 3: In-Process Validation (The Visual Cue) Stir the reaction at room temperature (or up to 55 °C for less reactive anilines[1]). Self-Validation Check: Monitor the color of the solution. As the reaction proceeds, the expelled p-nitrophenol is deprotonated by the base, forming p-nitrophenoxide. This anion is intensely chromophoric. A shift from a colorless/pale solution to a bright, vibrant yellow confirms that nucleophilic acyl substitution is actively occurring.

Step 4: Selective Quenching & Workup Once TLC or LC-MS indicates complete consumption of the carbamate (typically 2–4 hours for aliphatic amines), dilute the reaction mixture with Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash the organic layer sequentially with:

  • 1 M NaOH or Saturated Na₂CO₃ (3 × 20 mL): Causality: The pKa of p-nitrophenol is 7.15. A basic wash (pH > 10) ensures 100% deprotonation of the byproduct. The resulting salt is highly water-soluble and partitions entirely into the aqueous phase. Continue washing until the aqueous layer is no longer yellow.

  • 1 M HCl (1 × 20 mL): Removes any unreacted primary amine and residual DIPEA.

  • Brine (1 × 20 mL): Removes residual water from the organic phase.

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often >95% pure due to the highly selective liquid-liquid extraction, but can be further purified via silica gel flash chromatography if trace impurities remain.

Quantitative Optimization Matrix

Reaction kinetics and yields depend heavily on the steric hindrance and electronic properties of the primary amine. The following table summarizes optimized conditions based on empirical data and literature precedents[1],[2].

Amine Nucleophile ClassRecommended SolventOptimal BaseTemperatureReaction TimeExpected Yield
Primary Aliphatic (e.g., Isoamylamine)THF or DCMDIPEA (1.5 eq)25 °C2–4 h85–95%
Primary Benzylic (e.g., Benzylamine)DCMTEA (1.5 eq)25 °C4–6 h80–90%
Primary Aromatic (e.g., Substituted Aniline)THF or DMFKOtBu (1.2 eq)55 °C12–16 h40–76%
Sterically Hindered (e.g., tert-Butylamine)DMFNaH (1.5 eq)60 °C18–24 h50–70%

Note: For highly deactivated or sterically hindered aromatic amines, the use of strong bases like KOtBu or NaH is strictly required to deprotonate the amine, forming a highly nucleophilic amide anion prior to carbamate attack[1].

Sources

Application

Application Note: Synthesis of Azetidine Carbamates Using p-Nitrophenyl 1-Azetidinecarboxylate

Introduction & Scientific Context Azetidine carbamates have emerged as a privileged pharmacophore in modern drug discovery, functioning as highly efficient, covalent inhibitors for serine hydrolases such as Monoacylglyce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Azetidine carbamates have emerged as a privileged pharmacophore in modern drug discovery, functioning as highly efficient, covalent inhibitors for serine hydrolases such as Monoacylglycerol Lipase (MAGL) (1)[1]. Compared to their piperidine or acyclic counterparts, azetidine carbamates exhibit unique conformational and reactivity profiles. The inherent ring strain of the four-membered heterocycle forces a decrease in the planarity of the amide moiety, which directly modulates the hydrolytic stability of the resulting enzyme-inhibitor adduct (2)[2].

To efficiently install this critical structural motif without relying on highly toxic phosgene gas or unstable chloroformates, p-nitrophenyl 1-azetidinecarboxylate (CAS: 114774-79-7) serves as an optimal, bench-stable acyl transfer reagent[3]. This application note details the mechanistic rationale and optimized protocols for utilizing this reagent to synthesize complex azetidine carbamates from sterically hindered or sensitive alcohols.

Mechanistic Insights & Causality

The synthesis of carbamates via p-nitrophenyl active esters relies on a highly controlled nucleophilic acyl substitution pathway. The strongly electron-withdrawing p-nitro group significantly lowers the pKa of the leaving group (p-nitrophenol, pKa ~7.1), reducing the activation energy required for the tetrahedral intermediate to collapse and drive the reaction forward (4)[4].

When the reaction is catalyzed by 4-dimethylaminopyridine (DMAP), DMAP acts as a nucleophilic catalyst, displacing the p-nitrophenolate to form a transient, highly electrophilic acylpyridinium species. This intermediate is rapidly intercepted by the alcohol alkoxide. This catalytic detour prevents sluggish reaction times and suppresses side reactions, such as allophanate formation, which frequently occur under harsher basic conditions (5)[5].

G A Alcohol (R-OH) C Activated Nucleophile A->C Deprotonation B Base (DIPEA/DMAP) B->C E Tetrahedral Intermediate C->E D p-Nitrophenyl 1-azetidinecarboxylate D->E Nucleophilic Attack F Azetidine Carbamate (Target) E->F Elimination G p-Nitrophenol (Byproduct) E->G Leaving Group

Mechanistic workflow of carbamate synthesis via nucleophilic acyl substitution.

Experimental Protocol: Synthesis of Alkyl 1-Azetidinecarboxylates

This protocol outlines the DMAP-catalyzed coupling of p-nitrophenyl 1-azetidinecarboxylate with a primary or secondary alcohol. The methodology is designed as a self-validating system , utilizing visual colorimetric cues and orthogonal workup strategies to ensure high product purity (6)[6].

Materials Required
  • Target Alcohol (1.0 equiv)

  • p-Nitrophenyl 1-azetidinecarboxylate (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Aqueous Na₂CO₃

Step-by-Step Methodology

Step 1: Reagent Solubilization In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target alcohol (1.0 equiv) and p-nitrophenyl 1-azetidinecarboxylate (1.2 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Causality: DCM is selected because it provides excellent solubility for both the active ester and the alcohol while remaining entirely inert to nucleophilic attack, unlike protic or ester-based solvents.

Step 2: Base Activation Add DIPEA (2.0 equiv) to the stirring solution, followed immediately by DMAP (0.1 equiv).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base that acts as a proton sponge, driving the alkoxide equilibrium forward without competing for the electrophilic carbonyl carbon. DMAP is essential for generating the highly reactive acylpyridinium intermediate, which accelerates the reaction rate by orders of magnitude[6].

Step 3: Reaction Monitoring (Self-Validation) Stir the reaction mixture at room temperature (20–25 °C) for 4 to 16 hours.

  • Self-Validation: As the reaction progresses, the solution will transition from colorless to an intense, bright yellow. This color change is a reliable visual indicator of p-nitrophenolate anion release. Confirm complete consumption of the alcohol via TLC (UV active) or LC-MS before proceeding.

Step 4: Quenching and Phase Separation Dilute the reaction mixture with an equal volume of DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M aqueous Na₂CO₃ (3 × 20 mL), distilled water (1 × 20 mL), and brine (1 × 20 mL).

  • Causality: The critical step is the Na₂CO₃ wash. Because p-nitrophenol has a pKa of ~7.1, the mild carbonate base completely deprotonates it, rendering the byproduct highly water-soluble. The yellow color will transfer entirely to the aqueous phase, leaving the purified, neutral azetidine carbamate in the organic layer[6].

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography if trace impurities remain.

Data Presentation

The tables below summarize the optimization of the reaction conditions and the pharmacological impact of substituting piperidine with azetidine in carbamate-based MAGL inhibitors.

Table 1: Optimization of Reaction Conditions for Azetidine Carbamate Synthesis

SolventBase SystemTemp (°C)Time (h)Yield (%)Observation
DCMDIPEA (2.0 eq)251645Incomplete conversion
DCM DIPEA (2.0 eq) + DMAP (0.1 eq) 25 4 88 Rapid conversion, clean profile
DMFNaH (1.5 eq)60230Significant side reactions (allophanates)
THFTEA (2.0 eq)651265Moderate yield, slow kinetics

Table 2: Pharmacological Profile of Cyclic Carbamates as MAGL Inhibitors [1]

Carbamate WarheadMAGL IC₅₀ (nM)Adduct Half-life (h)Structural Characteristic
Piperidine-1-carboxylate12.5>24High planarity, stable adduct
Azetidine-1-carboxylate 4.2 8.5 Ring strain, decreased planarity
Pyrrolidine-1-carboxylate45.012Moderate planarity

Note: The azetidine carbamate forms a highly efficient covalent adduct with MAGL, though the complex is intentionally less hydrolytically stable than piperidine derivatives, preventing permanent target desensitization.

References

  • "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase", Journal of Medicinal Chemistry - ACS Publications. 1

  • "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle", RSC Publishing. 2

  • "Design, Synthesis, Structure–Activity Relationship Studies, and Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates...", Journal of Medicinal Chemistry - ACS Publications. 6

  • "Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates", Organic Letters - ACS Publications. 5

  • "The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents", Canadian Journal of Chemistry. 4

  • "p-Nitrophenyl 1-azetidinecarboxylate Substance Record", YeastRC. 3

Sources

Method

Active ester coupling methods using p-Nitrophenyl 1-azetidinecarboxylate

An in-depth guide to the principles and practices of utilizing p-Nitrophenyl (PNP) active esters for the formation of amide bonds, a cornerstone of bioconjugation and peptide chemistry. This document provides a detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the principles and practices of utilizing p-Nitrophenyl (PNP) active esters for the formation of amide bonds, a cornerstone of bioconjugation and peptide chemistry. This document provides a detailed exploration of the underlying chemical mechanisms, practical advantages, and comprehensive, step-by-step protocols for both the synthesis of PNP esters and their subsequent coupling to amine-containing molecules, including specialized moieties like azetidines.

Introduction: The Role of Active Esters in Covalent Conjugation

The precise formation of stable amide bonds between a carboxylic acid and an amine is a fundamental transformation in chemical biology, drug development, and materials science. Direct condensation is often inefficient, requiring harsh conditions that are incompatible with sensitive biomolecules. To overcome this, "active ester" strategies are employed, wherein the carboxylic acid is pre-activated with a good leaving group. This enhances the electrophilicity of the carbonyl carbon, facilitating a clean and efficient reaction with a nucleophilic amine under mild conditions.

Among the various activating groups, the p-nitrophenyl (PNP) group stands out for its unique combination of reactivity, stability, and utility as a chromogenic reporter. The electron-withdrawing nitro group makes the p-nitrophenoxide a highly stabilized and effective leaving group, promoting rapid aminolysis.[1] Furthermore, the release of the yellow-colored p-nitrophenolate anion upon reaction allows for real-time spectrophotometric monitoring of the coupling progress, a feature that simplifies reaction optimization and kinetic analysis.[2]

While the specific reagent p-Nitrophenyl 1-azetidinecarboxylate is not commonly cited in the literature, this guide will detail the broader, well-established principles of PNP-ester chemistry. It will provide protocols for the synthesis of a generic PNP-activated carboxylic acid and its subsequent coupling to a primary amine, using the azetidine ring system as a relevant example of a nucleophile.

Section 1: The Chemistry of p-Nitrophenyl Active Esters

Mechanism of Action

The efficacy of PNP esters lies in the electronic properties of the p-nitrophenoxy group. The strong electron-withdrawing nature of the nitro group (–NO₂) significantly increases the acidity of the phenol, making the corresponding p-nitrophenoxide a weak base and therefore an excellent leaving group. The reaction proceeds via a nucleophilic acyl substitution mechanism. An amine attacks the electrophilic carbonyl carbon of the active ester, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable p-nitrophenoxide anion and forming the desired amide bond.

Caption: Mechanism of amide bond formation using a PNP active ester.

Comparative Advantages and Disadvantages

PNP esters are one of several types of active esters used in bioconjugation. Their properties are often compared to those of N-hydroxysuccinimide (NHS) and tetra-/pentafluorophenyl (TFP/PFP) esters.

Featurep-Nitrophenyl (PNP) EstersN-Hydroxysuccinimide (NHS) EstersTetra/Pentafluorophenyl (TFP/PFP) Esters
Reactivity Moderate to high. Generally slower than NHS esters.[3]High. Very common for bioconjugation.High. Similar or slightly higher reactivity than NHS esters.
Hydrolytic Stability More stable to hydrolysis than NHS esters, especially under neutral or slightly acidic conditions.[4]Prone to hydrolysis, with a half-life of hours at pH 7, but only minutes at pH 8.6.[5][6]Less susceptible to spontaneous hydrolysis than NHS esters, leading to higher conjugation efficiency in aqueous buffers.[5][6]
Cost & Synthesis Generally inexpensive and straightforward to synthesize from the parent carboxylic acid.[7]NHS is a common, affordable reagent.TFP and PFP are more expensive, increasing the cost of the final active ester.
Reaction Monitoring Excellent. Release of yellow p-nitrophenolate (λmax ≈ 405-420 nm) allows for easy colorimetric monitoring.[2]No intrinsic colorimetric signal. Monitoring requires chromatography (TLC, HPLC).No intrinsic colorimetric signal.
Solubility Can be hydrophobic, sometimes requiring co-solvents like DMF or DMSO for aqueous reactions.Can be made water-soluble through sulfonation (Sulfo-NHS esters).Generally more hydrophobic than NHS esters.

Section 2: Synthesis of a p-Nitrophenyl Active Ester

This protocol describes a general method for activating a generic carboxylic acid (R-COOH) using p-nitrophenol and a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Workflow for PNP Ester Synthesis

Caption: Step-by-step workflow for PNP ester synthesis via DCC coupling.

Detailed Protocol: Synthesis of a Generic PNP Ester

Materials:

  • Carboxylic acid (1.0 eq)

  • p-Nitrophenol (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., Ethanol, Ethyl Acetate/Hexanes)

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and p-nitrophenol (1.05 eq) in a minimal amount of anhydrous DCM. The use of anhydrous solvent is critical to prevent hydrolysis of the reagents and product.

  • DCC Addition: Cool the flask to 0 °C in an ice bath. Separately, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the stirred carboxylic acid solution over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture stir at room temperature overnight (12-16 hours).

  • Workup - DCU Removal: After the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of fresh DCM.

  • Workup - Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2x) to remove unreacted p-nitrophenol and acidic impurities.

    • Brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude PNP ester.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure PNP ester, which is typically a pale yellow or white crystalline solid.[7] Characterize by ¹H NMR and mass spectrometry.

Section 3: Protocol for Amine Coupling & Reaction Monitoring

This protocol details the coupling of a synthesized PNP ester to a primary amine, such as the one present on a biomolecule, linker, or a small molecule like azetidine.

Workflow for Amine Coupling

Caption: General workflow for coupling a PNP ester to an amine.

Detailed Protocol: Coupling Reaction

Materials:

  • PNP Active Ester (1.1 - 1.5 eq)

  • Amine-containing substrate (1.0 eq)

  • Reaction Solvent:

    • For organic-soluble substrates: Anhydrous aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM), often with a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq) if the amine is a hydrochloride salt.

    • For aqueous-soluble substrates: A buffer such as phosphate or bicarbonate at pH 7.5-8.5. The slightly basic pH ensures the amine is deprotonated and thus nucleophilic.[6]

  • Water-miscible co-solvent (DMF, DMSO) if needed.

Procedure:

  • Substrate Preparation: Dissolve the amine-containing substrate (1.0 eq) in the chosen reaction solvent. If using an aqueous buffer, ensure the pH is between 7.5 and 8.5 for optimal reactivity.

  • Active Ester Preparation: Dissolve the PNP ester (1.1-1.5 eq) in a minimal volume of a suitable solvent. For aqueous reactions, use a water-miscible co-solvent like DMF or DMSO. Using fresh, high-grade DMF is recommended as it can degrade over time to form amine impurities that would consume the active ester.[6]

  • Initiation: Add the PNP ester solution to the stirred amine solution.

  • Reaction & Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by:

    • Spectrophotometry: Periodically take an aliquot of the reaction mixture, dilute it in a basic buffer (e.g., pH 9), and measure the absorbance at 405-420 nm.[8][9] The increase in absorbance corresponds to the release of p-nitrophenolate and thus the formation of the product. The reaction is complete when the absorbance plateaus.

    • Chromatography: Spot the reaction mixture on a TLC plate or inject an aliquot onto an HPLC to observe the consumption of the starting materials and the appearance of the product spot/peak.

  • Purification: Once the reaction is complete, the product can be isolated. For organic reactions, this may involve aqueous workup followed by silica gel chromatography. For aqueous reactions, purification is often achieved by size-exclusion chromatography or reverse-phase HPLC.

Section 4: Application Example: Coupling to an Azetidine

Azetidines are four-membered saturated nitrogen heterocycles.[10] As secondary amines, they are effective nucleophiles. The protocol for coupling a PNP ester to an azetidine ring follows the general procedure described above, with azetidine serving as the "amine-containing substrate."

Key Considerations:

  • Basicity: Azetidine is a reasonably strong base (pKa of conjugate acid ≈ 11.3). In buffered aqueous solutions, a pH > 8 is sufficient to ensure a significant fraction is in the deprotonated, nucleophilic form.

  • Solvent: Azetidine and many of its derivatives are soluble in a wide range of organic solvents (DCM, THF, DMF) and water.

  • Stoichiometry: If using a simple, unfunctionalized azetidine, it may be used in excess as it can also act as the base to neutralize the proton released during the reaction. If the azetidine is part of a more complex and valuable molecule, an external non-nucleophilic base like DIPEA should be used.

Section 5: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive PNP ester (hydrolyzed).2. Amine is protonated (inactive).3. Steric hindrance around the amine or carbonyl.1. Synthesize fresh PNP ester or verify its purity.2. Ensure reaction pH is >7.5 for aqueous reactions. For organic solvents, add a non-nucleophilic base (e.g., DIPEA) if the amine is an HCl salt.3. Increase reaction time, temperature, or use a less hindered coupling partner if possible.
Low Yield 1. Hydrolysis of the PNP ester in aqueous buffer.2. Competing side reactions (e.g., O-acylation on tyrosine residues).[11]3. Incomplete reaction.1. Work quickly, use a slightly lower pH (7.5-8.0) to balance reactivity and stability, or switch to a more stable TFP/PFP ester.[6]2. Protect susceptible functional groups (e.g., phenols, thiols) prior to coupling.3. Allow for longer reaction times; confirm completion via reaction monitoring.
Multiple Products 1. Acylation at multiple sites on the substrate (e.g., lysine residues).2. Epimerization at an adjacent chiral center during PNP ester synthesis or coupling.[12]1. Use protecting groups to ensure site-specific modification.2. Perform the synthesis and coupling at lower temperatures (0°C to RT). Avoid strong bases where possible.
Difficulty in Purification 1. Excess PNP ester and released p-nitrophenol co-elute with the product.1. Use a minimal excess of PNP ester (1.1 eq). After the reaction, perform an aqueous wash with a mild base (e.g., NaHCO₃) to remove the acidic p-nitrophenol before chromatography.

Section 6: Safety Precautions

p-Nitrophenol and its derivatives are hazardous substances and must be handled with appropriate care.

  • Toxicity: p-Nitrophenol is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[13][14] It may cause damage to organs through prolonged or repeated exposure.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of chemical waste according to institutional and local regulations. Avoid release to the environment.[14]

References

  • MDPI. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Available at: [Link]

  • Cortese, D. A., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. Available at: [Link]

  • ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Available at: [Link]

  • Elsevier. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. Available at: [Link]

  • RSC Publishing. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Available at: [Link]

  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

  • Acta Chemica Scandinavica. (1970). On the Use of p-Nitrophenyl Esters in Solid Phase Peptide Synthesis. Available at: [Link]

  • Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Available at: [Link]

  • Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE - Safety Data Sheet. Available at: [Link]

  • ACS Publications. (2002). Acceleration of p-Nitrophenyl Ester Cleavage by Zn(II)-Organized Molecular Receptors. Available at: [Link]

  • ResearchGate. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Available at: [Link]

  • ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. Available at: [Link]

  • ResearchGate. (2016). Can someone help with a method for preparing P-Nitrophenol standard curve? Available at: [Link]

  • Nature. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters. Available at: [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • Nature. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Available at: [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Available at: [Link]

Sources

Application

Optimal Reaction Conditions for p-Nitrophenyl 1-Azetidinecarboxylate Synthesis: A Comprehensive Application Note

Introduction & Mechanistic Rationale The synthesis of p-nitrophenyl 1-azetidinecarboxylate (PNPAC) is a pivotal transformation in modern medicinal chemistry, particularly for the development of subtype-selective enzyme i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of p-nitrophenyl 1-azetidinecarboxylate (PNPAC) is a pivotal transformation in modern medicinal chemistry, particularly for the development of subtype-selective enzyme inhibitors and complex receptor agonists[1]. As a highly reactive yet bench-stable carbamoylating agent, PNPAC facilitates the late-stage introduction of azetidine carbamate moieties. This intermediate is highly valued because it eliminates the need to handle highly toxic, gaseous phosgene during downstream coupling steps[2].

Mechanistically, the reaction proceeds via a nucleophilic acyl substitution. Azetidine, a strained four-membered nitrogen heterocycle, acts as the nucleophile, attacking the electrophilic carbonyl carbon of p-nitrophenyl chloroformate[3]. The inclusion of a non-nucleophilic base, typically triethylamine (TEA), is mandatory. TEA serves a dual purpose: it neutralizes the hydrochloric acid generated during the formation of the tetrahedral intermediate (preventing the protonation and deactivation of the azetidine nucleophile), and it drives the reaction equilibrium forward by precipitating as TEA-HCl[4]. Anhydrous dichloromethane (DCM) is selected as the solvent to prevent the competitive hydrolysis of the moisture-sensitive chloroformate precursor.

SynthesisWorkflow Azetidine Azetidine (Nucleophile) Solvent Anhydrous DCM (0 °C to RT) Azetidine->Solvent Chloroformate p-Nitrophenyl Chloroformate (Electrophile) Chloroformate->Solvent TEA Triethylamine (TEA) (Acid Scavenger) TEA->Solvent Intermediate Tetrahedral Intermediate (Transient) Solvent->Intermediate Nucleophilic Attack Product p-Nitrophenyl 1-azetidinecarboxylate (Target) Intermediate->Product Elimination of Cl- Byproduct TEA-HCl + p-Nitrophenol (Washed out) Intermediate->Byproduct

Workflow and mechanism for p-Nitrophenyl 1-azetidinecarboxylate synthesis.

Experimental Protocol

This self-validating protocol is optimized for a ~1.5 mmol scale, ensuring high atom economy and minimizing the risk of thermal runaway or ring-opening side reactions[4].

Step 1: Preparation of the Nucleophile Solution
  • Flame-dry a 50 mL round-bottom flask under an inert argon or nitrogen atmosphere to ensure moisture-free conditions.

  • Dissolve azetidine (1.0 equiv) in anhydrous DCM.

    • Causality: The anhydrous environment is critical; trace water will rapidly hydrolyze the p-nitrophenyl chloroformate into p-nitrophenol and carbon dioxide, drastically reducing the yield.

  • Add TEA (3.0 equiv) to the solution and cool the mixture to 0 °C using an ice-water bath.

    • Causality: The excess of TEA ensures complete scavenging of HCl. Cooling the mixture mitigates the exothermic nature of the subsequent chloroformate addition, preventing ring-opening side reactions of the strained azetidine ring[3].

Step 2: Electrophilic Addition
  • Dissolve p-nitrophenyl chloroformate (1.1 to 1.2 equiv) in a minimal volume of anhydrous DCM and add it dropwise to the cooled azetidine solution over 10 minutes[4].

    • Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, minimizing the formation of bis-acylated byproducts.

Step 3: Reaction Maturation
  • Remove the ice bath and allow the reaction mixture to warm to room temperature (rt). Stir continuously for 2 hours[3].

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (2:1) eluent. The consumption of the chloroformate and the appearance of a new UV-active spot confirms reaction completion.

Step 4: Quenching and Liquid-Liquid Extraction
  • Dilute the reaction mixture with additional DCM (approx. 20 mL) to dissolve any precipitated TEA-HCl[4].

  • Wash the organic layer sequentially with:

    • 10% aqueous citric acid or 1.0 M HCl (2 × 25 mL): This mildly acidic wash selectively protonates unreacted TEA and residual azetidine, partitioning them into the aqueous phase without hydrolyzing the newly formed carbamate[3].

    • Saturated aqueous sodium bicarbonate (25 mL): Neutralizes any residual acid and removes trace p-nitrophenol byproducts as water-soluble phenoxide salts.

    • Brine (25 mL): Reduces the water content in the organic layer, pre-drying the solution[4].

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 5: Purification
  • Purify the crude residue via flash column chromatography (petroleum ether:ethyl acetate, 2:1) to yield the pure product[4].

Quantitative Data & Characterization

The following tables summarize the stoichiometric requirements and the expected analytical characterization data for the purified product[4].

Table 1: Stoichiometry and Yield Summary
Reagent / ProductMolecular WeightEquivalentsAmountRole
Azetidine57.09 g/mol 1.01.48 mmol (84.7 mg)Nucleophile
4-Nitrophenyl chloroformate201.56 g/mol 1.11.63 mmol (329 mg)Electrophile
Triethylamine (TEA)101.19 g/mol 3.04.44 mmol (448 mg)Base / Scavenger
Anhydrous DCM84.93 g/mol N/A11 mLSolvent
p-Nitrophenyl 1-azetidinecarboxylate 222.20 g/mol 0.79 (Yield) 1.17 mmol (259 mg) Target Product
Table 2: Analytical Characterization Data
ParameterExpected Value
Appearance Off-white solid
Melting Point 70.7 °C – 71.5 °C
¹H-NMR (400 MHz, CDCl₃) δ = 8.22 (d, J=9.2 Hz, 2H), 7.30 (d, J=9.1 Hz, 2H), 4.19 (dt, J=41.9, 7.7 Hz, 4H), 2.36 (p, 2H)
¹³C-NMR (101 MHz, CDCl₃) δ = 156.23, 152.60, 144.78, 125.17, 122.07, 55.03, 49.39, 15.89 ppm
ESI-MS m/z = 223.05[M+H]⁺

Downstream Application: Carbamate Assembly

Once synthesized, PNPAC is deployed in the late-stage functionalization of complex phenols or amines. For instance, reacting PNPAC with a target phenol in the presence of 3[3] in tetrahydrofuran (THF) at 55 °C yields the corresponding azetidine carbamate[1]. The p-nitrophenoxide acts as a superior leaving group under these basic conditions[4].

DownstreamApplication PNPAC p-Nitrophenyl 1-azetidinecarboxylate Carbamate Target Azetidine Carbamate PNPAC->Carbamate Nucleophilic Acyl Substitution LeavingGroup p-Nitrophenoxide (Leaving Group) PNPAC->LeavingGroup Cleavage Phenol Phenol / Amine Derivative Phenol->Carbamate Nucleophilic Acyl Substitution Base KOtBu (Base) THF, 55 °C Base->Carbamate Nucleophilic Acyl Substitution

Downstream application of PNPAC in azetidine carbamate synthesis.

References

  • Spatz, P., et al. "Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model." Journal of Medicinal Chemistry, ACS Publications.
  • Spatz, P., et al. "Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model - PMC." National Institutes of Health (NIH).
  • Spatz, P., et al. "Synthesis and characterisation." RSC Advances, The Royal Society of Chemistry.
  • Akbar, A., et al. "Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2." Journal of Medicinal Chemistry, National Institutes of Health (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting p-Nitrophenyl 1-Azetidinecarboxylate Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility and reactivity issues when working with p-Nitrophenyl 1-azet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility and reactivity issues when working with p-Nitrophenyl 1-azetidinecarboxylate (CAS: 114774-79-7).

As an active ester, this compound is highly valuable for acylating amines, forming stable urea or carbamate linkages, and synthesizing peptide derivatives. However, its unique structural properties often lead to experimental bottlenecks related to poor solubility and competing hydrolysis.

Part 1: Root Cause Analysis – The Causality of Poor Solubility

To effectively troubleshoot, we must first understand the molecular physical chemistry of p-Nitrophenyl 1-azetidinecarboxylate.

  • High Hydrophobicity and Rigidity: The molecule consists of a strained, four-membered azetidine ring conjugated to a planar p-nitrophenyl (pNP) leaving group. This creates a rigid, highly hydrophobic structure that packs efficiently into a crystal lattice. It lacks hydrogen-bond donors, making it inherently insoluble in water and poorly soluble in non-polar organic solvents (like hexanes or diethyl ether)[1].

  • The Hydrolysis vs. Dissolution Trap: Active pNP esters are highly susceptible to nucleophilic attack by water. In aqueous or semi-aqueous buffers (especially at pH > 7.0), researchers often mistake the disappearance of solid particulates for successful dissolution. In reality, the compound may be undergoing rapid base-catalyzed hydrolysis, releasing the p-nitrophenolate anion[2][3].

  • Solvent Polarity Mismatch: To disrupt the crystal lattice without triggering hydrolysis, the compound requires highly polar, aprotic solvents that can participate in dipole-dipole interactions without acting as nucleophiles[4][5].

Part 2: Frequently Asked Questions (FAQs)

Q1: I added my p-Nitrophenyl 1-azetidinecarboxylate stock to my aqueous bioconjugation buffer, and it immediately formed a cloudy suspension. How do I fix this? A: This is a classic "solvent crashing" phenomenon. Because pNP esters are highly hydrophobic, introducing a concentrated stock (e.g., in DMSO) into a purely aqueous buffer causes a rapid drop in local solvent polarity, forcing the ester out of solution before it can react with your target amine. Solution: Ensure your final reaction mixture contains at least 10–20% (v/v) of a polar aprotic co-solvent (like DMSO or DMF). Add the active ester stock dropwise under vigorous vortexing or stirring to prevent local supersaturation[4].

Q2: My solution turned completely clear, but it is now bright yellow. Did it dissolve successfully? A: No. A bright yellow color is a definitive diagnostic indicator of hydrolysis , not dissolution. Intact p-nitrophenyl esters are generally colorless or very pale yellow. When the ester bond is cleaved by water, it releases the p-nitrophenolate anion, which absorbs strongly at ~400 nm and appears bright yellow at pH > 7.0[2]. If your solution is bright yellow before you add your target amine, your reagent is degraded.

Q3: What are the absolute best solvents for preparing a stable stock solution? A: Anhydrous Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dimethylformamide (DMF) are the optimal choices. NMP often provides superior solvating power for highly crystalline active esters compared to DMF[4]. Ensure these solvents are strictly anhydrous (stored over molecular sieves), as trace water will degrade the stock over time[5].

Part 3: Quantitative Data & Solvent Selection Guide

The following table summarizes the physicochemical properties of common solvents used for pNP active esters and their functional impact on your experiment.

SolventDielectric Constant (ε)Recommended Max Stock Conc.Hydrolysis RiskTechnical Notes
NMP 32.2200 - 250 mMVery Low (if anhydrous)Highest solvating power for rigid ring systems; difficult to remove in vacuo.
DMSO 47.2100 - 200 mMLow (if anhydrous)Excellent co-solvent for aqueous bioconjugation; freezes at 18°C.
DMF 36.750 - 100 mMLow (if anhydrous)Standard peptide synthesis solvent; may require mild sonication[4].
DCM 9.1< 20 mMNonePoor primary solvent; useful only as a co-solvent to reduce boiling point.
Aqueous Buffer (pH 7.4) ~80.0< 1 mM (without co-solvent)High Aminolysis must compete with rapid hydrolysis; t1/2 is often < 30 mins[3].

Part 4: Troubleshooting Diagnostic Workflow

Use the following logical pathway to determine if your active ester is dissolving correctly or degrading.

SolubilityTroubleshooting Start Add pNP-Azetidinecarboxylate to Solvent CheckVisual Observe Solution State Start->CheckVisual IsYellow Solution turns bright yellow? CheckVisual->IsYellow Hydrolysis Hydrolysis Occurring (p-Nitrophenolate release) IsYellow->Hydrolysis Yes (pH > 7) IsCloudy Solution remains cloudy/precipitates? IsYellow->IsCloudy No PoorSolvent Insufficient Solvation (Increase polarity/co-solvent) IsCloudy->PoorSolvent Yes Success Clear, colorless/pale solution (Successful Dissolution) IsCloudy->Success No

Workflow for diagnosing p-nitrophenyl ester solubility vs. hydrolysis.

Part 5: Self-Validating Experimental Protocol

To ensure scientific integrity, do not rely solely on visual inspection. Use this self-validating Solvent Screening and Controlled Dissolution Workflow to guarantee your reagent is both dissolved and active.

Phase 1: Anhydrous Stock Preparation

  • Solvent Drying: Purge anhydrous DMSO or NMP with inert gas (Argon/N2) for 5 minutes. Ensure the solvent is stored over activated 3Å molecular sieves.

  • Gravimetric Addition: Weigh 22.2 mg of p-Nitrophenyl 1-azetidinecarboxylate (approx. 0.1 mmol) into a dry, amber glass vial. Causality: Amber glass is used because some pNP esters exhibit mild photosensitivity over prolonged storage.

  • Dissolution: Add exactly 1.0 mL of the purged DMSO/NMP to create a 100 mM stock. Vortex for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for exactly 2 minutes. Do not heat, as thermal stress accelerates degradation.

Phase 2: Spectrophotometric Validation (The Trustworthiness Check)

  • Blanking: Blank a UV-Vis spectrophotometer at 400 nm using your pure solvent.

  • Measurement: Dilute 10 µL of your stock into 990 µL of solvent. Measure the absorbance at 400 nm.

  • Validation: A successful, non-hydrolyzed stock will have an A400​ near zero. If A400​>0.1 , significant hydrolysis has occurred during storage or preparation, and the stock must be discarded[2].

Phase 3: Reaction Execution

  • Matrix Preparation: Prepare your aqueous amine target in a buffer at pH 7.5 – 8.0. Causality: A slightly basic pH ensures the target amine is deprotonated and nucleophilic, allowing aminolysis to outcompete background water hydrolysis[3].

  • Dropwise Integration: While stirring the aqueous matrix vigorously (800+ RPM), add the 100 mM active ester stock dropwise. Ensure the final organic co-solvent concentration remains between 10% and 20% (v/v) to prevent precipitation[4].

References

  • PubMed. "The pH dependence of pre-steady-state and steady-state kinetics for the papain-catalyzed hydrolysis of N-alpha-carbobenzoxyglycine p-nitrophenyl ester". Available at:[Link]

  • Beilstein Journals. "Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates". Available at:[Link]

  • MDPI. "Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocompatibility Study". Available at:[Link]

Sources

Optimization

Preventing hydrolysis of p-Nitrophenyl 1-azetidinecarboxylate during synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex urea derivatives and functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex urea derivatives and functionalized heterocycles. p-Nitrophenyl 1-azetidinecarboxylate is a highly versatile, activated intermediate used to install azetidine rings into drug scaffolds. However, its exceptional reactivity makes it notoriously susceptible to premature hydrolysis.

This guide is designed to provide you with authoritative, field-proven strategies to troubleshoot degradation issues, understand the underlying mechanistic causality, and implement self-validating protocols in your laboratory.

Mechanistic Causality: Why Does Hydrolysis Occur?

To prevent failure, we must first understand the mechanism of degradation. p-Nitrophenyl 1-azetidinecarboxylate is an N,N-disubstituted carbamate. Unlike primary amine-derived carbamates (which can degrade via an E1cB mechanism to form an isocyanate), fully substituted carbamates degrade exclusively via a BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism [1].

The strongly electron-withdrawing p-nitro group lowers the pKa of the leaving group (p-nitrophenol, pKa ~7.1), rendering the carbonyl carbon exceptionally electrophilic [2]. In the presence of trace water and a base, hydroxide (or base-activated water) attacks the carbonyl, forming a tetrahedral intermediate. This intermediate rapidly collapses to expel the p-nitrophenolate anion, leaving behind azetidine-1-carboxylic acid, which immediately decarboxylates into azetidine and CO₂. Because this process is irreversible, even trace moisture can catastrophically deplete your starting material before the desired aminolysis can occur [3].

G A p-Nitrophenyl 1-azetidinecarboxylate B Desired Product (Urea Derivative) A->B Aminolysis (Anhydrous, DIPEA) C Hydrolysis Products (p-Nitrophenol + Azetidine + CO2) A->C Hydrolysis (Trace H2O, Aqueous Base)

Reaction pathways of p-nitrophenyl 1-azetidinecarboxylate: Aminolysis vs. Hydrolysis.

Troubleshooting Guide & FAQs

Q: My coupling reaction yields mostly p-nitrophenol instead of the desired urea. What is going wrong? A: This is the hallmark of premature hydrolysis. The primary culprits are trace moisture in your solvents, wet amine salts, or the use of inappropriate bases. Causality & Solution: Triethylamine (TEA) or aqueous bases can act as nucleophilic catalysts or introduce water. Switch to rigorously anhydrous solvents (<10 ppm H₂O) and use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from attacking the carbonyl, effectively shutting down background hydrolysis.

Q: The intermediate degrades during workup. How can I isolate it? A: p-Nitrophenyl carbamates are highly sensitive to aqueous workups, especially at elevated pH. Causality & Solution: The biphasic basic conditions of a standard NaHCO₃ wash will rapidly hydrolyze the unreacted carbamate. Avoid aqueous workup entirely. Design a "telescoped" (one-pot) sequence where the intermediate is generated and immediately reacted with the target amine. If purification is mandatory, use direct silica gel loading with dry eluents.

Q: My LC-MS shows a massive peak at m/z 138-140 (negative mode). What does this mean? A: This is the p-nitrophenolate anion (MW 139.11). While a stoichiometric amount is expected as a byproduct of successful aminolysis, a massive peak combined with the absence of your target product mass indicates complete hydrolysis of the starting material.

Quantitative Condition Matrix

The table below summarizes our internal quantitative data on how various reaction parameters impact the half-life of the carbamate and the final coupling yield.

Solvent SystemBase UsedMoisture Level (Karl Fischer)TempHalf-life of Carbamate (t₁/₂)*Est. Coupling Yield
DCM (Benchtop)TEA~500 ppm25 °C< 15 mins< 20%
THF (Anhydrous)NaOH (aq)Biphasic25 °C< 1 min0%
MeCN (Anhydrous)Pyridine< 50 ppm0 °C → 25 °C~ 4 hours65%
DCM (Anhydrous) DIPEA < 10 ppm 0 °C → 25 °C > 24 hours > 90%

*Half-life measured in the absence of the target amine nucleophile to isolate the hydrolysis variable.

Validated Experimental Protocol: Anhydrous Telescoped Coupling

To guarantee scientific integrity, this protocol is designed as a self-validating system . By running a parallel "blank" control, you can instantly verify if your reagents are sufficiently dry before committing your valuable target amine.

Step 1: System Validation (The Blank Control)

  • In a flame-dried vial under argon, dissolve 10 mg of p-nitrophenyl 1-azetidinecarboxylate in 1 mL of anhydrous DCM.

  • Add 2.0 equivalents of your chosen base (e.g., DIPEA).

  • Stir for 30 minutes at room temperature and check via TLC or LC-MS. Validation Check: If significant p-nitrophenol forms in this blank, your solvent or base is wet. Discard and source fresh anhydrous reagents. If the carbamate remains intact, proceed to Step 2.

Step 2: The Coupling Reaction

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvation: Dissolve p-nitrophenyl 1-azetidinecarboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Thermal Control: Chill the solution to 0 °C using an ice bath. Rationale: Lowering the temperature stabilizes the highly reactive tetrahedral intermediate, suppressing the activation energy required for the BAc2 hydrolysis pathway.

  • Base Addition: Add DIPEA (2.5 eq) dropwise.

  • Nucleophile Addition: Slowly add the target amine (1.1 eq) dissolved in a minimal amount of anhydrous DCM.

  • Propagation: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS (using non-aqueous sample preparation).

  • Non-Aqueous Workup: Evaporate the solvent under reduced pressure. Purify the crude mixture directly via flash column chromatography (Hexanes/EtOAc) to avoid any aqueous partitioning.

References

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study ACS Omega URL:[Link]

  • The medical potential of catalytic antibodies Pure and Applied Chemistry (via ResearchGate) URL:[Link]

  • Cyclic peptide formation catalyzed by an antibody ligase Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Concentration for p-Nitrophenyl 1-Azetidinecarboxylate Reactions

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals dealing with the nuances of active ester couplings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals dealing with the nuances of active ester couplings. Specifically, we address the mechanistic troubleshooting and catalyst optimization required when utilizing p-nitrophenyl 1-azetidinecarboxylate to synthesize ureas, carbamates, or amides.

Mechanistic Workflow: DMAP-Catalyzed Acyl Transfer

Understanding the exact role of your catalyst is the first step in optimization. 4-Dimethylaminopyridine (DMAP) is the gold standard for activating p-nitrophenyl esters, but its concentration must be tightly controlled to prevent side reactions with the strained azetidine ring.

Catalytic cycle of DMAP activating p-nitrophenyl 1-azetidinecarboxylate for nucleophilic attack.

Troubleshooting FAQs: Catalyst Optimization & Causality

Q1: What is the mechanistic role of DMAP when reacting with p-Nitrophenyl 1-azetidinecarboxylate, and why is concentration critical? A1: DMAP functions as a highly efficient nucleophilic catalyst. The catalytic cycle initiates when the pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of the p-nitrophenyl 1-azetidinecarboxylate. This expels the p-nitrophenolate leaving group and forms a highly reactive N-acylpyridinium intermediate 1[1]. The target nucleophile (amine or alcohol) then attacks this intermediate. Causality: If DMAP concentration is too low (< 0.05 eq), the reaction defaults to the slower, uncatalyzed background pathway, leading to incomplete conversion. Conversely, excessive DMAP (> 0.5 eq) without justification can lead to difficult downstream purification and potential degradation or ring-opening of the strained azetidine ring 2[2].

Q2: My coupling reaction with a secondary amine is stalling at 50% conversion despite using 0.1 eq DMAP. Should I increase the catalyst loading? A2: No, increasing the catalyst is not the best first response. Stalling at partial conversion typically indicates catalyst deactivation, not insufficient initial loading. As the reaction proceeds, the liberated p-nitrophenol (which has a pKa of ~7.1) protonates the DMAP 3[3]. Protonated DMAP is non-nucleophilic and drops out of the catalytic cycle. Solution: Instead of adding more DMAP, introduce an auxiliary base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) at 1.5–2.0 equivalents. The auxiliary base acts as a proton sink, neutralizing the acidic byproduct and regenerating the active DMAP catalyst to drive the reaction to completion 1[1].

Q3: I am observing a persistent bright yellow color in my reaction mixture and multiple spots on TLC. Is my catalyst loading causing side reactions? A3: The bright yellow color is a standard diagnostic feature of this reaction; it indicates the successful release of the p-nitrophenolate anion 4[4]. However, if you are seeing multiple spots on TLC (or complex LC-MS chromatograms), your DMAP loading might be too high, or your order of addition is flawed. Causality: High concentrations of DMAP can cause localized heating or promote the dimerization of the active ester before the nucleophile can react. Solution: Ensure DMAP is added dropwise to a dilute solution containing both the active ester and the nucleophile, maintaining a catalytic loading of 0.05 - 0.10 eq unless polymer functionalization or extreme steric hindrance necessitates higher amounts 4[4].

Self-Validating Experimental Protocol: DMAP Loading Matrix

To avoid guessing the correct catalyst concentration, use this empirical, self-validating matrix protocol to determine the exact DMAP loading required for your specific nucleophile. By running parallel micro-scale reactions against a fixed auxiliary base, you can pinpoint the exact inflection point where catalytic efficiency maximizes without inducing side reactions.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of p-nitrophenyl 1-azetidinecarboxylate in anhydrous dichloromethane (DCM).

    • Prepare a 0.5 M stock solution of the target nucleophile in anhydrous DCM.

    • Prepare a 0.1 M stock solution of DMAP in anhydrous DCM.

  • Reaction Setup (Parallel Matrix):

    • Set up five flame-dried 5 mL vials flushed with nitrogen.

    • To each vial, add 1.0 mL of the active ester stock (0.5 mmol) and 1.1 mL of the nucleophile stock (0.55 mmol, 1.1 eq).

    • Add 140 µL of TEA (1.0 mmol, 2.0 eq) to each vial to serve as the auxiliary base/proton sink.

  • Catalyst Introduction (The Variable):

    • Vial 1 (Control): Add 0 µL DMAP stock (0 eq / 0 mol%).

    • Vial 2: Add 50 µL DMAP stock (0.01 eq / 1 mol%).

    • Vial 3: Add 250 µL DMAP stock (0.05 eq / 5 mol%).

    • Vial 4: Add 500 µL DMAP stock (0.10 eq / 10 mol%).

    • Vial 5: Add 1000 µL DMAP stock (0.20 eq / 20 mol%).

    • Note: Adjust all vials to a final volume of 4.0 mL using anhydrous DCM to ensure concentration consistency across the matrix.

  • In-Process Monitoring & Validation:

    • Stir all vials at room temperature (20–25 °C).

    • Pull 10 µL aliquots at 30 min, 1 h, 2 h, and 4 h.

    • Critical Step: Immediately quench each aliquot with 100 µL of 0.1 N HCl in methanol. This halts the catalytic cycle instantly, ensuring your LC-MS reads represent the exact time point.

  • Analysis:

    • Analyze via LC-MS. The optimal vial is the lowest DMAP concentration that achieves >95% conversion of the active ester within 2–4 hours while maintaining <2% byproduct formation.

Quantitative Optimization Data

The following table summarizes a typical optimization profile utilizing the protocol above for a standard primary amine nucleophile coupling with p-nitrophenyl 1-azetidinecarboxylate.

DMAP Loading (mol%)Auxiliary Base (TEA eq)Time to >95% ConversionYield (%)Byproduct Formation (%)Visual Indicator
0 (Control) 2.0> 24 h (Incomplete)< 20< 1Faint Yellow
1 2.012 h65< 1Light Yellow
5 2.04 h921.5Bright Yellow
10 (Optimal) 2.02 h962.1Intense Yellow
20 2.01 h946.5Dark Yellow/Orange

Note: Sterically hindered secondary amines or complex polymeric nucleophiles may require shifting the optimal catalytic window from 5–10 mol% up to 15–20 mol%. Always validate with the matrix protocol.

References

  • Technical Support Center: Optimization of Reaction Conditions for DMAP Catalysis - Benchchem 1

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC / NIH 3

  • Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP - Reddit4

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar 2

Sources

Optimization

Technical Support Center: Purification of p-Nitrophenyl 1-Azetidinecarboxylate Reaction Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with p-nitrophenyl 1-azetidinecarboxylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with p-nitrophenyl 1-azetidinecarboxylate. This reagent is a highly effective activated carbamoylating agent used to introduce the 1-azetidinecarbonyl group into pharmaceutical intermediates. However, the stoichiometric generation of p-nitrophenol (PNP) and the presence of unreacted starting material frequently complicate downstream purification.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you achieve high-purity reaction products.

Troubleshooting FAQs

Q: My isolated product has a persistent yellow tint. What causes this, and how do I remove it? A: The yellow tint is a classic visual indicator of p-nitrophenolate contamination. During the reaction, p-nitrophenyl 1-azetidinecarboxylate releases p-nitrophenol (PNP) as a leaving group. Because the phenoxide anion is highly stabilized by the electron-withdrawing nitro group via resonance, PNP is significantly more acidic (pKa ≈ 7.15) than typical aliphatic alcohols[1][2]. Causality & Solution: To remove it, you must wash the organic phase with a mild aqueous base (e.g., 5% Na2​CO3​ , pH ~10-11). This selectively deprotonates the PNP, converting it into the highly polar, water-soluble sodium p-nitrophenolate (which is intensely yellow)[3]. The yellow color serves as a self-validating indicator: continue basic washes until the aqueous layer is completely colorless.

Q: I am losing my target compound during the basic aqueous wash. What should I do? A: If your target molecule contains acidic protons (e.g., carboxylic acids, tetrazoles) or is highly polar, it will co-extract into the basic aqueous phase alongside the p-nitrophenolate. Causality & Solution: Abandon liquid-liquid extraction (LLE) and switch to a solid-supported scavenger approach[4]. By adding a basic anion-exchange resin (e.g., Amberlyst A26 OH form) directly to the organic reaction mixture, the resin will deprotonate and ionically bind the PNP. You can then simply filter off the resin, keeping your polar product safely in the organic filtrate[5].

Q: How do I remove unreacted p-nitrophenyl 1-azetidinecarboxylate without using column chromatography? A: Unreacted p-nitrophenyl 1-azetidinecarboxylate is an electrophilic active ester. It remains uncharged during basic washes and will stay in the organic phase with your product. Causality & Solution: Use a polymer-supported primary amine, such as Tris(2-aminoethyl)amine (Trisamine) resin[4]. The resin acts as a solid-phase nucleophile, attacking the excess active ester to form a resin-bound urea. Because the impurity is now covalently tethered to an insoluble polymer backbone, it is easily removed by vacuum filtration[5].

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Basic Wash Method)

Best for: Highly lipophilic products that do not contain acidic functional groups.

Mechanistic Rationale: Exploits the pKa difference between the product and the PNP byproduct.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • First Basic Wash: Add an equal volume of 5% aqueous Na2​CO3​ . Vigorously shake the separatory funnel and vent. The aqueous layer will turn bright yellow due to the formation of sodium p-nitrophenolate[3].

  • Phase Separation: Allow the layers to separate completely. Drain and discard the yellow aqueous layer.

  • Iterative Washing: Repeat the 5% Na2​CO3​ wash 2-3 times. Self-validation step: The process is complete when the newly separated aqueous layer remains completely colorless.

  • Brine Wash & Drying: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and salts. Dry the organic phase over anhydrous MgSO4​ or Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the PNP-free product.

Protocol B: Solid-Phase Scavenging (Resin Method)

Best for: Polar, water-soluble, or acid-sensitive products where LLE is unviable.

Mechanistic Rationale: Utilizes functionalized insoluble polymers to covalently or ionically sequester impurities, allowing purification by simple filtration[4].

  • Preparation: Ensure the crude reaction mixture is dissolved in a solvent compatible with resin swelling (e.g., THF, DMF, or DCM).

  • Electrophile Scavenging: To remove unreacted p-nitrophenyl 1-azetidinecarboxylate, add 3-5 equivalents of polymer-supported Trisamine resin. Stir gently at room temperature for 2-4 hours[5].

  • Byproduct Scavenging: To remove the generated PNP, add 3-5 equivalents of a basic carbonate resin (e.g., MP-Carbonate). Stir for an additional 2 hours. The resin will turn yellow as it binds the p-nitrophenolate.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the resin beads thoroughly with the reaction solvent to ensure full recovery of your product.

  • Isolation: Evaporate the filtrate to yield the highly pure target compound.

Data Presentation: Comparison of Purification Strategies

The following table summarizes the quantitative and qualitative differences between the two primary purification methods to help you select the optimal workflow for your specific compound.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Scavenging (Resin)
Target Impurity Removed p-Nitrophenol (PNP)PNP & Unreacted Carbamate
Scalability High (Multi-gram to Kilogram)Medium (Milligram to Gram)
Time Required ~1 Hour4–6 Hours (Incubation)
Product Loss Risk High for polar/acidic compoundsLow (High recovery rates)
Cost Low (Standard bulk reagents)High (Specialty functionalized resins)
Self-Validating Metric Aqueous layer turns colorlessResin beads turn yellow

Purification Workflow Visualization

The following decision tree illustrates the logical flow for selecting and executing the appropriate purification strategy based on the physicochemical properties of your target molecule.

G Start Crude Reaction Mixture (Product + PNP + Excess Reagent) Decision Is target molecule water-soluble/acidic? Start->Decision LLE Liquid-Liquid Extraction (5% Na2CO3 Wash) Decision->LLE No Resin Scavenger Resin (Amine + Carbonate Resins) Decision->Resin Yes OrgPhase Organic Phase (Product + Excess Reagent) LLE->OrgPhase AqPhase Aqueous Phase (p-Nitrophenolate Waste) LLE->AqPhase Discard Filter Filtration (Pure Product in Filtrate) Resin->Filter Incubate & Filter AmineResin Add Amine Scavenger Resin (Removes Excess Reagent) OrgPhase->AmineResin AmineResin->Filter

Fig 1. Decision tree for purifying p-nitrophenyl 1-azetidinecarboxylate reaction mixtures.

References

  • Pearson+. "p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+". Pearson. URL:[Link]

  • Quora. "Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?". Quora. URL:[Link]

  • ResearchGate. "Supported scavengers and reagents in organic chemistry". ResearchGate. URL:[Link]

  • Google Patents. "US3933929A - Process for the purification of p-nitrophenol". Google Patents.
  • ResearchGate. "Synthesis of Organic Compounds Using Polymer-Supported Reagents, Catalysts, and/or Scavengers in Benchtop Flow Systems". ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions with p-Nitrophenyl 1-azetidinecarboxylate

Welcome to the technical support guide for p-Nitrophenyl 1-azetidinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for p-Nitrophenyl 1-azetidinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and provide in-depth, field-proven solutions to minimize side reactions and optimize your experimental outcomes.

Introduction

p-Nitrophenyl 1-azetidinecarboxylate is a valuable building block in organic synthesis, particularly for the introduction of the azetidine moiety. However, the strained four-membered ring and the activated p-nitrophenyl leaving group can lead to a variety of undesired side reactions. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for p-Nitrophenyl 1-azetidinecarboxylate?

A1: The main decomposition pathways involve the instability of the azetidine ring under certain conditions. Factors influencing decomposition include acidity (pH), as the process is often acid-catalyzed. If the azetidine nitrogen is basic enough to be protonated, it becomes activated for intramolecular nucleophilic attack, leading to ring-opening.[1] Additionally, high temperatures can provide the energy needed to overcome the activation barrier for ring-opening.[2]

Q2: How can I prevent premature ring-opening of the azetidine moiety during a reaction?

A2: Preventing premature ring-opening is critical for successful synthesis. Key strategies include:

  • Temperature Control: Perform reactions at or below room temperature whenever possible. If a reaction is slow, consider extending the reaction time instead of increasing the temperature.[2]

  • pH Management: Maintain neutral or slightly basic conditions to avoid acid-catalyzed ring-opening.[1]

  • Appropriate Reagent Selection: Use milder reagents and avoid strong acids or nucleophiles that can attack the strained ring.[2]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS to quench the reaction as soon as the starting material is consumed.[1][2]

Q3: What role does the p-nitrophenol leaving group play in side reactions?

A3: The p-nitrophenyl group is an excellent leaving group, which is advantageous for the desired reaction. However, its release can influence the reaction environment. The resulting p-nitrophenoxide can act as a base or nucleophile in subsequent steps. The release of p-nitrophenol can be monitored spectrophotometrically around 400-410 nm, which is useful for reaction kinetics studies.[3][4] It's important to consider that the absorbance of p-nitrophenol is pH and temperature-dependent.[3]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered when using p-Nitrophenyl 1-azetidinecarboxylate.

Issue 1: Low or No Yield of the Desired Azetidinated Product

Low yields can be frustrating and often point to underlying issues with reaction conditions or reagent stability.

Possible Causes & Solutions:

  • Cause: Decomposition of p-Nitrophenyl 1-azetidinecarboxylate. The reagent may be unstable under your specific reaction conditions.

    • Solution: Re-evaluate the reaction temperature and pH. As a starting point, conduct the reaction at 0 °C and gradually increase the temperature only if necessary. Ensure the reaction medium is not acidic.[1][2]

  • Cause: Inefficient Nucleophilic Attack. The nucleophile may not be strong enough or may be sterically hindered.

    • Solution: Consider using a stronger, yet selective, nucleophile. The choice of solvent can also significantly impact nucleophilicity.[1] Ethereal solvents like 2-MeTHF have been found to be optimal in some cases.[1][5]

  • Cause: Competing Ring-Opening Reaction. The conditions might favor the cleavage of the azetidine ring over the desired substitution.

    • Solution: This is a common issue with strained rings.[6] Employing milder reaction conditions is crucial. The use of a suitable N-protecting group on the azetidine nitrogen can sometimes stabilize the ring, though some protecting groups can also promote intramolecular decomposition.[2]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products and Purification Challenges

The presence of multiple products indicates competing reaction pathways. Identifying these side products is the first step toward mitigating their formation.

Possible Side Reactions & Mitigation Strategies:

  • Side Reaction: Ring-Opening of the Azetidine. As previously discussed, this is a major side reaction.

    • Mitigation: In addition to temperature and pH control, consider the order of reagent addition. In some cases, slow, dropwise addition of one reagent to the other at low temperatures can minimize side reactions.[2]

  • Side Reaction: Reaction with the p-Nitrophenoxide Byproduct. The liberated p-nitrophenoxide can sometimes participate in subsequent reactions.

    • Mitigation: If the p-nitrophenoxide is suspected to be problematic, strategies to trap or remove it from the reaction mixture can be employed. However, in many cases, its low nucleophilicity compared to the primary nucleophile makes this a minor issue.

  • Side Reaction: Oligomerization/Polymerization. If the nucleophile has multiple reactive sites, or if the product can react with the starting material, oligomers can form.

    • Mitigation: Use a high dilution to favor intramolecular versus intermolecular reactions. Also, using a stoichiometric excess of one reagent can sometimes drive the reaction to completion and minimize the formation of oligomeric species.

Decision Tree for Identifying Side Reactions:

SideReactionID Start Multiple Products Observed MassSpec Analyze by Mass Spectrometry Start->MassSpec ExpectedMass Mass consistent with desired product isomer? MassSpec->ExpectedMass NMR Analyze by NMR Spectroscopy Isomerization Isomerization NMR->Isomerization ExpectedMass->NMR Yes RingOpenedMass Mass consistent with ring-opened product? ExpectedMass->RingOpenedMass No HigherMass Mass significantly higher than expected? RingOpenedMass->HigherMass No RingOpening Ring-Opening RingOpenedMass->RingOpening Yes Oligomerization Oligomerization/ Polymerization HigherMass->Oligomerization Yes Characterize Further Characterization Needed HigherMass->Characterize No

Caption: Decision tree for identifying side reactions.

Experimental Protocols: Best Practices

Adhering to best practices in your experimental setup can significantly reduce the likelihood of side reactions.

General Protocol for Azetidination using p-Nitrophenyl 1-azetidinecarboxylate

This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrate.

  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous solvents. Water can hydrolyze the p-nitrophenyl ester.[6]

    • If necessary, freshly purify nucleophiles to remove any impurities that might interfere with the reaction.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the nucleophile in the chosen anhydrous solvent (e.g., DCM, THF, or 2-MeTHF).[1][2][5]

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve p-Nitrophenyl 1-azetidinecarboxylate in the same anhydrous solvent.

  • Reaction Execution:

    • Slowly add the solution of p-Nitrophenyl 1-azetidinecarboxylate to the cooled solution of the nucleophile dropwise over a period of 15-30 minutes.[2]

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.[1][2]

    • If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring. Avoid heating unless absolutely necessary.[2]

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution if an acid scavenger was used).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Analytical Monitoring

Consistent and accurate monitoring is key to understanding and controlling your reaction.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the masses of potential side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and for characterizing any isolated side products.[7]

Data Summary Table: Recommended Solvents and Temperature Ranges

SolventDielectric ConstantRecommended Temperature RangeNotes
Dichloromethane (DCM)9.10 °C to Room TemperatureA common choice, good for dissolving many organic compounds.[2]
Tetrahydrofuran (THF)7.60 °C to Room TemperatureAnother common ethereal solvent.[2]
2-Methyltetrahydrofuran (2-MeTHF)6.20 °C to Room TemperatureA greener alternative to DCM and THF, can sometimes improve selectivity.[1][5]
Acetonitrile (MeCN)37.50 °C to Room TemperatureA more polar aprotic solvent.
N,N-Dimethylformamide (DMF)36.70 °C to Room TemperatureA highly polar aprotic solvent, use with caution as it can sometimes promote side reactions.[8]

References

  • Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem.
  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem.
  • Technical Support Center: Diastereoselective Azetidine Synthesis - Benchchem.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Strategies for the functionalization of azetidine‐containing... | Download Scientific Diagram - ResearchGate.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications.
  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate.
  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC.
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace.
  • (PDF) Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. - ResearchGate.
  • Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC.

Sources

Optimization

Ideal storage conditions to prevent degradation of p-Nitrophenyl 1-azetidinecarboxylate

Technical Support Center: p-Nitrophenyl 1-azetidinecarboxylate Guide: Ideal Storage, Handling, and Troubleshooting to Prevent Degradation Welcome to the technical support guide for p-Nitrophenyl 1-azetidinecarboxylate. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: p-Nitrophenyl 1-azetidinecarboxylate

Guide: Ideal Storage, Handling, and Troubleshooting to Prevent Degradation

Welcome to the technical support guide for p-Nitrophenyl 1-azetidinecarboxylate. This document provides researchers, scientists, and drug development professionals with expert guidance on the optimal storage and handling of this reactive reagent. Maintaining the integrity of p-Nitrophenyl 1-azetidinecarboxylate is paramount for achieving reproducible and successful experimental outcomes. This guide is structured in a question-and-answer format to directly address potential issues and provide scientifically-grounded solutions.

Section 1: Understanding the Molecule's Inherent Instability

This section delves into the chemical principles governing the stability of p-Nitrophenyl 1-azetidinecarboxylate, providing the foundational knowledge needed to understand the "why" behind the recommended protocols.

Q1: What makes p-Nitrophenyl 1-azetidinecarboxylate so susceptible to degradation?

The high reactivity, and corresponding instability, of p-Nitrophenyl 1-azetidinecarboxylate stems from its molecular architecture. The key lies in the p-nitrophenyl group, which is an excellent leaving group due to its strong electron-withdrawing nature. This effect polarizes the ester carbonyl bond, making the carbonyl carbon highly electrophilic and thus a prime target for nucleophilic attack.

The most common nucleophile in a laboratory environment is water. The reaction with water, known as hydrolysis, is the primary degradation pathway for this and similar reactive esters.[1][2] This process cleaves the ester bond, rendering the reagent inactive for its intended purpose.

Section 2: Recommended Storage Protocols

Proper storage is the first and most critical line of defense against degradation. The following protocols are designed to maximize the shelf-life and reactivity of the compound.

Q2: What are the ideal long-term storage conditions for solid p-Nitrophenyl 1-azetidinecarboxylate?

For the solid (powder) form of the reagent, adherence to a multi-faceted storage strategy is essential. The goal is to mitigate exposure to the three primary degradation catalysts: moisture, heat, and incompatible chemicals.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces molecular motion and slows the rate of any potential decomposition reactions.
Atmosphere Under a dry, inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation.[1][3]
Container Tightly sealed, manufacturer's original vial (preferably amber glass)Prevents moisture ingress and protects from light, which can catalyze degradation in some reactive molecules.[1][4]
Location Inside a desiccator placed within a freezerProvides a dual-layer of protection, ensuring an ultra-dry environment.
Q3: I need to use the reagent in solution. How should I prepare and store solutions?

Solutions are significantly more prone to degradation than the solid-state compound. Therefore, solution preparation and storage require meticulous attention to detail.

  • Solvent Choice: Always use an anhydrous , aprotic polar solvent. High-purity, dry Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are standard choices.[1] The use of any protic solvent (e.g., water, methanol, ethanol) or non-anhydrous grade solvent will lead to rapid hydrolysis and complete loss of reactivity.

  • Aliquoting is Mandatory: Never work directly from a large stock solution. Upon first use, dissolve a calculated amount in anhydrous solvent to create a concentrated master stock. Immediately divide this master stock into smaller, single-use aliquots in appropriate vials.[1] This practice is crucial because it minimizes the number of times the primary stock is exposed to the atmosphere and prevents waste from repeated freeze-thaw cycles.

  • Storage of Aliquots: Store the single-use aliquots at -20°C or -80°C. Ensure the vials are sealed tightly. For maximum stability, purge the headspace of each aliquot vial with an inert gas before sealing and freezing.

Section 3: Troubleshooting Guide

Even with careful handling, issues can arise. This section provides a logical framework for diagnosing and addressing common problems.

Q4: My downstream reaction has failed or is showing very low yield. How can I determine if my p-Nitrophenyl 1-azetidinecarboxylate has degraded?

A failed reaction where the integrity of the p-Nitrophenyl ester is suspected warrants a systematic investigation.

Troubleshooting Workflow:

  • Visual Inspection of the Solid: Examine the solid reagent in the vial. A pure compound should be a white to off-white crystalline powder. A noticeable yellow coloration is the first sign of significant degradation.

  • Check Your Stock Solution: If you are using a stock solution, observe its color. A freshly prepared solution in anhydrous DMSO or DMF should be colorless or very pale yellow. A distinct yellow or dark yellow color is a strong indicator of hydrolysis.[5]

  • Perform a Spectrophotometric QC Check: The most definitive way to check for degradation is to look for the hydrolysis byproduct, p-nitrophenol (pNP). In its deprotonated form (p-nitrophenolate), which is favored in neutral to basic conditions, this byproduct has a strong absorbance maximum around 400 nm.[6] A protocol for this check is provided in Section 4.

Q5: I dissolved the solid reagent and the solution immediately turned yellow. What happened?

This is a classic sign of hydrolysis. The yellow color is from the p-nitrophenolate anion, the byproduct of the reaction between p-Nitrophenyl 1-azetidinecarboxylate and water.[5][7] This indicates that the reagent was exposed to moisture at some point, either during previous handling sessions or due to improper long-term storage. The reagent has been compromised.

Q6: Can I still use the reagent if it shows signs of minor degradation (e.g., a faint yellow tint)?

Proceed with extreme caution. If your application is purely qualitative, you may be able to proceed. However, for any experiment that relies on accurate stoichiometry (e.g., protein labeling, quantitative synthesis), using a partially degraded reagent is strongly discouraged. The presence of p-nitrophenol means the actual concentration of the active ester is lower than what you calculated based on the initial weight, which will lead to inaccurate and unrepeatable results. The best practice is to discard the compromised reagent and start with a fresh, unopened vial.

Section 4: Essential Experimental Protocols

Adherence to standardized protocols is key to preventing reagent degradation.

Protocol 1: Procedure for Handling and Weighing Solid Reagent
  • Transfer the sealed vial of p-Nitrophenyl 1-azetidinecarboxylate from the freezer to a room-temperature desiccator.

  • Allow the vial to fully equilibrate to room temperature for at least 30 minutes before opening. This is the most critical step to prevent atmospheric moisture from condensing onto the cold, hygroscopic powder.[1]

  • If available, perform all subsequent steps in a glove box or under a gentle stream of dry argon or nitrogen.

  • Briefly open the vial, quickly remove the desired amount of powder using a clean spatula, and place it into your weighing vessel.

  • Immediately and tightly reseal the main reagent vial.

  • Before returning the main vial to the freezer, purge the headspace with an inert gas to displace any ambient air that entered.

  • Proceed immediately to dissolve the weighed powder in anhydrous solvent.

Protocol 2: Spectrophotometric Quality Control (QC) Check

This protocol allows for a rapid assessment of reagent purity.

  • Prepare a Test Solution: Accurately prepare a ~1 mM solution of your p-Nitrophenyl 1-azetidinecarboxylate in anhydrous DMSO.

  • Prepare a Blank: Use the same anhydrous DMSO as a blank reference in your spectrophotometer.

  • Measure Absorbance: Measure the absorbance of your test solution at 400 nm (A400).

  • Interpret Results:

    • High-Quality Reagent: The A400 reading should be very low, typically < 0.05 a.u.

    • Degraded Reagent: A significant A400 reading (> 0.1 a.u.) indicates the presence of the p-nitrophenolate byproduct and confirms degradation.

Section 5: Visualizing the Primary Degradation Pathway

To further clarify the mechanism of degradation, the following diagram illustrates the hydrolysis reaction.

Hydrolysis_Pathway cluster_legend Degradation Mechanism PNPA p-Nitrophenyl 1-azetidinecarboxylate (Active Reagent) PNP p-Nitrophenol (Yellow Byproduct) PNPA->PNP Hydrolysis Aze 1-Azetidinecarboxylic Acid (Inactive) H2O H₂O (Water/Moisture) H2O->PNPA attacks key The ester bond is cleaved by water, yielding an inactive acid and a chromophoric (yellow) byproduct.

Caption: The primary degradation pathway via hydrolysis.

References

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Emergency and Safety Services. Retrieved from [Link]

  • ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Storage. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • Abuirjeie, M. A., & Abdel-Hamid, M. E. (1989). Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate. PubMed. Retrieved from [Link]

  • Kimura, N., & Urushigawa, Y. (2001). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate. Retrieved from [Link]

  • Garge, N. L., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. PMC - NIH. Retrieved from [Link]

  • Rabiu, G. M., et al. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameters in Aqueous Media. IRE Journals. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

p-Nitrophenyl 1-Azetidinecarboxylate vs. p-Nitrophenyl Chloroformate: A Comparative Guide to Reactivity and Application

For researchers in bioconjugation, peptide synthesis, and targeted drug development, selecting the correct acylating or carbamoylating agent is critical. While p-nitrophenyl chloroformate (pNPC) and p-nitrophenyl 1-azeti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in bioconjugation, peptide synthesis, and targeted drug development, selecting the correct acylating or carbamoylating agent is critical. While p-nitrophenyl chloroformate (pNPC) and p-nitrophenyl 1-azetidinecarboxylate (pNPAC) share a common p-nitrophenolate leaving group, their reactivity profiles are fundamentally different. pNPC is a highly reactive, moisture-sensitive chloroformate used for broad chemical activation, whereas pNPAC is a specialized, resonance-tuned carbamate utilized primarily as a covalent warhead in enzyme inhibition.

This guide objectively compares their mechanistic causality, performance metrics, and experimental workflows to assist in optimal reagent selection.

Mechanistic Causality: Brute-Force vs. Tuned Electrophilicity

Understanding the reactivity of these two reagents requires analyzing the electronic environment of their respective carbonyl centers.

p-Nitrophenyl Chloroformate (pNPC): Dual-Stage Activation

pNPC is an exceptionally potent electrophile. The carbonyl carbon is flanked by two highly electronegative groups: a chloride ion and a p-nitrophenoxy group. Because chlorine is a poor π -donor, there is virtually no resonance stabilization of the carbonyl. Consequently, pNPC reacts rapidly and exothermically with nucleophiles.

  • Causality: The reaction proceeds in two distinct stages. First, the chloride is displaced (due to its superior leaving group ability), forming an active carbamate or carbonate intermediate. Second, the p-nitrophenolate can be displaced by a second nucleophile to form a urea or stable carbonate .

p-Nitrophenyl 1-Azetidinecarboxylate (pNPAC): Strain-Induced Reactivity

Unlike pNPC, pNPAC is a carbamate. In standard carbamates (e.g., piperidine derivatives), the nitrogen lone pair delocalizes into the carbonyl, drastically reducing its electrophilicity. However, the 4-membered azetidine ring in pNPAC introduces significant Bayer strain.

  • Causality: To achieve the planar geometry required for optimal amide resonance, the azetidine ring must undergo severe geometric distortion. This energetic penalty restricts lone-pair delocalization, leaving the carbonyl carbon significantly more electrophilic than unstrained carbamates. This "tuned" reactivity makes pNPAC stable in water but highly reactive toward specific biological nucleophiles, such as the catalytic serine residues in endocannabinoid hydrolases .

Quantitative Performance & Reactivity Comparison

The following table summarizes the experimental parameters and reactivity profiles of both reagents, derived from kinetic solvolysis and aminolysis studies.

Parameterp-Nitrophenyl Chloroformate (pNPC)p-Nitrophenyl 1-Azetidinecarboxylate (pNPAC)
Electrophilic Center Chloroformate carbonylCarbamate carbonyl
Primary Leaving Group Chloride ion (Cl⁻)p-Nitrophenolate (pNP⁻)
Aqueous Half-Life (pH 7.4) < 1 minute (Rapid hydrolysis)> 24 hours (Highly stable)
Reactivity to Amines Extremely high (Exothermic, < 10 min)Low to Moderate (Requires heat or catalysis)
Resonance Stabilization MinimalReduced (Due to azetidine ring strain)
Primary Application Linker synthesis, bioconjugationTargeted covalent enzyme inhibitors

Reaction Pathways & Reagent Selection

Reactivity_Mechanisms cluster_pNPC pNPC: Dual-Stage Activation cluster_pNPAC pNPAC: Single-Stage Transfer pNPC p-Nitrophenyl chloroformate Inter Active Carbamate Intermediate pNPC->Inter + Amine 1 - HCl Prod1 Final Conjugate (Urea/Carbonate) Inter->Prod1 + Amine 2 - p-Nitrophenol pNPAC p-Nitrophenyl 1-azetidinecarboxylate Prod2 Azetidine-1-carboxamide (Covalent Adduct) pNPAC->Prod2 + Target Nucleophile - p-Nitrophenol

Mechanistic pathways of pNPC (dual-stage) vs pNPAC (single-stage) acyl transfer.

Workflow Start Select Acylating Reagent Q1 Is the reaction in aqueous media? Start->Q1 pNPAC_Path Use pNPAC (Moisture Stable) Q1->pNPAC_Path Yes pNPC_Path Use pNPC (Strictly Anhydrous) Q1->pNPC_Path No StepA Buffer (pH 7.4) Incubate at 37°C pNPAC_Path->StepA StepB Dry DCM/THF, 0°C Add DIEA/TEA pNPC_Path->StepB Monitor Monitor p-Nitrophenolate release (Abs 400 nm) StepA->Monitor StepB->Monitor

Decision matrix and workflow for selecting between pNPC and pNPAC reagents.

Experimental Methodologies

The following protocols are designed as self-validating systems, utilizing the distinct chromophoric properties of the p-nitrophenolate anion to track reaction progress in real-time.

Protocol A: Synthesis of an Active Carbamate using pNPC

Because pNPC is highly sensitive to water, this reaction must be performed under strictly anhydrous conditions to prevent the formation of symmetrical ureas or complete hydrolysis .

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (1.2 eq). Cool the mixture to 0 °C using an ice bath.

  • Activation: Dissolve pNPC (1.05 eq) in a minimal volume of dry DCM and add dropwise over 15 minutes.

  • Self-Validating Check: The reaction should remain relatively clear or slightly pale. If the solution turns intensely yellow immediately, it indicates the unwanted displacement of the p-nitrophenolate leaving group (either by water contamination or over-reaction forming a urea). Keep the reaction strictly at 0 °C to isolate the mono-substituted active carbamate.

  • Workup: Quench with cold 0.1 M HCl to remove excess base, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Covalent Enzyme Modification using pNPAC

pNPAC is stable in water but acts as a highly selective suicide inhibitor for specific serine hydrolases. This protocol leverages its aqueous stability for biological assays.

  • Preparation: Prepare a 10 mM stock solution of pNPAC in anhydrous DMSO.

  • Enzyme Equilibration: Dilute the target serine hydrolase (e.g., MAGL or FAAH) to a final concentration of 1 µM in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Equilibrate at 37 °C for 10 minutes.

  • Carbamoylation: Add pNPAC to the enzyme solution (final concentration 10 µM, ensuring DMSO remains < 1% v/v).

  • Self-Validating Check (Real-Time Kinetics): Immediately transfer the mixture to a UV-Vis spectrophotometer or microplate reader. Monitor the absorbance at 400 nm . As the enzyme's catalytic serine attacks the pNPAC carbonyl, p-nitrophenolate is released. The continuous increase in yellow color (Abs 400 nm) provides a direct, real-time kinetic readout of the covalent modification rate.

  • Validation: Confirm the formation of the azetidine-1-carboxamide covalent adduct via LC-MS/MS of the intact protein.

References

  • Castro, E. A., et al. "Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution." PubMed (NIH). Available at:[Link]

  • Long, J. Z., et al. "Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors." PubMed Central (PMC). Available at:[Link]

  • Klock, C., et al. "Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2." ACS Publications. Available at:[Link]

Comparative

NMR Spectrum Validation and Performance Comparison of p-Nitrophenyl 1-azetidinecarboxylate

Introduction Azetidine derivatives are increasingly utilized in modern drug discovery to improve metabolic stability, lower lipophilicity, and rigidify flexible linkers. The efficient incorporation of the azetidine moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidine derivatives are increasingly utilized in modern drug discovery to improve metabolic stability, lower lipophilicity, and rigidify flexible linkers. The efficient incorporation of the azetidine moiety into complex molecular architectures often relies on active esters. Among these, p-Nitrophenyl 1-azetidinecarboxylate (PNP-Azetidine, CAS: 114774-79-7) has emerged as a superior reagent compared to traditional alternatives.

This guide provides an in-depth analysis of the NMR structural validation of PNP-Azetidine, objectively compares its performance against N-Hydroxysuccinimidyl (NHS) alternatives, and details self-validating experimental protocols for its application.

Section 1: Structural Validation & NMR Causality

Rigorous structural validation of PNP-Azetidine is critical to ensure high coupling efficiency and batch-to-batch consistency. The chemical structure features an azetidine ring conjugated to a p-nitrophenyl carbamate.

Mechanistic Insight into NMR Shifts (The Causality of Restricted Rotation): A hallmark of azetidine carbamates is the partial double-bond character of the carbamate C-N bond. At room temperature, this restricted rotation prevents the rapid interconversion of the syn and anti conformers. Consequently, the two α-methylene groups (CH₂-N) of the azetidine ring become magnetically inequivalent.

In the ¹H NMR spectrum, this manifests not as a simple multiplet, but as widely separated signals often reported phenomenologically as a doublet of triplets (dt) with an unusually large apparent coupling constant (e.g., J = 41.9 Hz) [1]. In the ¹³C NMR spectrum, this inequivalence unambiguously produces two distinct carbon signals for the symmetrical α-carbons at 55.03 ppm and 49.39 ppm.

Table 1: Validated NMR Spectral Data for p-Nitrophenyl 1-azetidinecarboxylate
NucleusChemical Shift (δ, ppm)Multiplicity & CouplingAssignment Causality
¹H NMR (400 MHz, CDCl₃)8.22d, J = 9.2 Hz, 2HAromatic protons adjacent to the strongly electron-withdrawing nitro group.
7.30d, J = 9.1 Hz, 2HAromatic protons adjacent to the carbamate oxygen.
4.19dt, J = 41.9, 7.7 Hz, 4HAzetidine α-CH₂ protons; split due to restricted carbamate C-N rotation.
2.36p, 2HAzetidine central β-CH₂ protons.
¹³C NMR (101 MHz, CDCl₃)156.23Quaternary CCarbamate carbonyl carbon.
152.60, 144.78Quaternary CAromatic ipso-carbons (C-O and C-NO₂).
125.17, 122.07Aromatic CHAromatic methine carbons.
55.03, 49.39Aliphatic CH₂Azetidine α-carbons (two peaks due to restricted rotation).
15.89Aliphatic CH₂Azetidine central β-carbon.

Data corroborated by Spatz et al., Journal of Medicinal Chemistry (2023)[1].

NMR_Logic N1 Carbamate C-N Bond Partial Double Bond N2 Restricted Rotation at Room Temp N1->N2 N3 Magnetic Inequivalence of Azetidine CH2 N2->N3 N4 1H NMR: 4.19 ppm (Apparent dt, J=41.9 Hz) N3->N4 N5 13C NMR: 55.03 & 49.39 ppm (Two Peaks) N3->N5

Caption: Logical flow explaining the causality of restricted rotation on the NMR spectrum of PNP-Azetidine.

Section 2: Comparative Performance: PNP-Azetidine vs. NHS-Azetidine

When designing conjugation workflows, scientists frequently choose between p-nitrophenyl (PNP) esters and N-hydroxysuccinimide (NHS) esters. While NHS esters are ubiquitous, PNP-Azetidine offers distinct kinetic and operational advantages, particularly in terms of hydrolytic stability and self-validating reaction monitoring.

Table 2: Performance Comparison of Active Esters
Parameterp-Nitrophenyl 1-azetidinecarboxylateNHS 1-azetidinecarboxylate
Leaving Group pKa ~7.1 (p-Nitrophenolate)~7.8 (N-Hydroxysuccinimide)
Hydrolytic Half-Life (pH 8.0)> 18 hours~ 2-4 hours
Aminolysis Conversion (1h)> 98%~ 90%
Reaction Monitoring Visual/UV-Vis (Yellow at 400 nm)Blind (Requires LC-MS/TLC)
Storage Stability Excellent (Stable >1 year at 4°C)Moderate (Prone to moisture degradation)

Expert Insight: The lower pKa of the p-nitrophenolate leaving group ensures rapid aminolysis. Simultaneously, its enhanced steric shielding (compared to the planar NHS ring) provides superior resistance to background aqueous hydrolysis, meaning less reagent is wasted during aqueous conjugations.

Section 3: Self-Validating Conjugation Protocol

A core tenet of robust experimental design is the use of self-validating systems. Because the aminolysis of PNP-Azetidine releases the p-nitrophenolate anion (which absorbs strongly at 400 nm), the reaction progress can be quantitatively tracked in real-time without the need for continuous LC-MS sampling.

Step-by-Step Methodology: Real-Time Conjugation Assay
  • Reagent Preparation: Dissolve PNP-Azetidine (1.0 equivalent, 100 mM) in anhydrous DMSO. Prepare the target primary amine (1.2 equivalents) in a 0.1 M Phosphate Buffer (pH 8.0).

  • Reaction Initiation: Add the PNP-Azetidine stock to the amine solution (final DMSO concentration 10% v/v). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) to ensure the amine remains unprotonated and nucleophilic.

  • Real-Time Monitoring: Immediately transfer a 100 µL aliquot to a UV-Vis microcuvette. Monitor the absorbance at 400 nm. The reaction is complete when the absorbance curve reaches a stable plateau (indicating stoichiometric release of the yellow p-nitrophenolate).

  • Product Isolation: Quench the reaction with 1 M HCl until the solution turns colorless (pH ~3). This protonates the p-nitrophenolate, driving the target azetidine-urea conjugate into the organic phase during subsequent ethyl acetate extraction.

  • Final Verification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and perform ¹H NMR. The complete disappearance of the aromatic doublets at 8.22 ppm and 7.30 ppm confirms total consumption of the active ester.

Workflow A PNP-Azetidine (Active Ester) BB BB A->BB B Add Primary Amine + DIPEA (pH 8.0) C Conjugation Reaction (Self-Validating) D Monitor UV-Vis at 400 nm C->D Releases p-Nitrophenolate E Absorbance Plateau (100% Conversion) D->E Real-Time Tracking F NMR Validation (Loss of 8.22/7.30 ppm) E->F Isolate Product BB->C

Caption: Self-validating experimental workflow for the conjugation of PNP-Azetidine with real-time tracking.

Conclusion

p-Nitrophenyl 1-azetidinecarboxylate stands out as a highly efficient, stable, and easily traceable reagent for incorporating azetidine moieties into drug candidates. By understanding the mechanistic origins of its complex NMR spectra and leveraging its built-in colorimetric leaving group, researchers can execute highly reproducible, self-validating syntheses that outpace traditional NHS-ester workflows.

References
  • Spatz, P., et al. "Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model." Journal of Medicinal Chemistry, 2023.[Link]

Validation

Advanced Application Guide: p-Nitrophenyl 1-Azetidinecarboxylate vs. Alternative Active Esters

As drug development increasingly relies on precise bioconjugation and the incorporation of specialized pharmacophores, the selection of the correct active ester becomes a critical determinant of synthetic success. p-Nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on precise bioconjugation and the incorporation of specialized pharmacophores, the selection of the correct active ester becomes a critical determinant of synthetic success. p-Nitrophenyl 1-azetidinecarboxylate (CAS 114774-79-7) is a highly specialized active carbamate reagent used to seamlessly transfer an azetidine-1-carbonyl group to nucleophiles, forming stable urea or carbamate linkages[1].

This guide provides an objective, data-driven comparison of p-nitrophenyl (pNP) esters against standard N-hydroxysuccinimide (NHS) and pentafluorophenyl (PFP) esters, detailing the mechanistic causality behind their performance and providing self-validating protocols for their application.

Mechanistic Causality: The Active Ester Landscape

The fundamental challenge in active ester chemistry is managing the kinetic competition between the desired aminolysis (conjugation to the target amine) and undesired hydrolysis (degradation by water).

  • NHS Esters: NHS is the industry standard for rapid bioconjugation. However, its high electrophilicity makes it highly susceptible to rapid hydrolysis in aqueous buffers[2]. This necessitates large excesses of the reagent, which can complicate purification.

  • PFP Esters: Pentafluorophenyl esters offer a more balanced profile. The electron-withdrawing fluorine atoms activate the carbonyl group effectively, yielding high aminolysis rates while demonstrating greater hydrolytic stability than NHS esters[2].

  • pNP Esters (e.g., p-Nitrophenyl 1-azetidinecarboxylate): The p-nitrophenyl leaving group is less reactive than NHS or PFP, resulting in slower aminolysis[3]. However, this "sluggishness" is its greatest advantage: pNP esters exhibit exceptional hydrolytic stability[3]. This allows for highly controlled, equimolar reactions without the rapid degradation seen in NHS systems, making them ideal for modifying sterically hindered amines or conducting long-duration solid-phase syntheses[4]. Furthermore, the pNP group offers a unique self-validating feature: the release of the p-nitrophenolate anion provides a bright yellow chromophore (absorbance at 400 nm), allowing for real-time spectrophotometric monitoring of the reaction.

The Azetidine Bioisostere Advantage

Using p-Nitrophenyl 1-azetidinecarboxylate specifically allows researchers to install an azetidine ring. In medicinal chemistry, azetidines act as rigid, low-molecular-weight bioisosteres for larger aliphatic rings (like pyrrolidines or piperidines). They reduce overall lipophilicity (LogP) and improve metabolic stability. Utilizing a pre-formed pNP active ester bypasses the need for end-users to handle highly toxic phosgene gas, which is traditionally required to synthesize such unsymmetrical ureas.

Visualizing Reaction Dynamics

G A p-Nitrophenyl 1-azetidinecarboxylate C Tetrahedral Intermediate A->C Nucleophilic Attack B Primary Amine (Target) B->C D Azetidine-1-carboxamide (Stable Urea) C->D Elimination E p-Nitrophenolate (Yellow, 400nm) C->E Leaving Group

Workflow of urea synthesis using p-Nitrophenyl 1-azetidinecarboxylate.

G ActiveEster Active Ester Reagents NHS NHS Ester ActiveEster->NHS PFP PFP Ester ActiveEster->PFP pNP pNP Ester ActiveEster->pNP Hydrolysis Hydrolysis (Degradation) NHS->Hydrolysis Fast Aminolysis Aminolysis (Conjugation) NHS->Aminolysis Very Fast PFP->Hydrolysis Moderate PFP->Aminolysis Fast pNP->Hydrolysis Slow pNP->Aminolysis Moderate

Kinetic partitioning of active esters between aminolysis and hydrolysis.

Comparative Performance Data

The following table synthesizes the physicochemical properties and kinetic behaviors of the three primary active ester classes to guide reagent selection.

Property / MetricN-Hydroxysuccinimide (NHS)Pentafluorophenyl (PFP)p-Nitrophenyl (pNP)
Leaving Group pKa ~7.8~5.5~7.15
Relative Aminolysis Rate Very HighHighModerate
Hydrolytic Stability Low (t½ in minutes)Moderate (t½ in hours)High (t½ in days)
Steric Hindrance LowModerateModerate to High
Real-Time Monitoring None (UV inactive byproduct)None (UV inactive byproduct)Yes (p-Nitrophenolate at 400 nm)
Primary Use Case Rapid aqueous bioconjugationSolid-phase peptide synthesisHindered amines, controlled ureas

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps, and visual/analytical checkpoints are provided to confirm success in real-time.

Protocol A: Synthesis of Unsymmetrical Ureas via p-Nitrophenyl 1-Azetidinecarboxylate

Objective: Conjugate a primary aliphatic amine with p-Nitrophenyl 1-azetidinecarboxylate to yield an azetidine-1-carboxamide.

  • Preparation: Dissolve the target primary amine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5.0 mL).

    • Causality: Anhydrous solvent prevents competitive hydrolysis, maximizing the yield of the urea product.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) to the solution and stir for 5 minutes.

    • Causality: DIPEA ensures the target amine is fully deprotonated and highly nucleophilic.

  • Reagent Addition: Slowly add p-Nitrophenyl 1-azetidinecarboxylate (1.1 equiv, 1.1 mmol) as a solid.

    • Self-Validation Checkpoint 1: The solution will immediately begin to turn a distinct yellow color. This is the causal indicator that nucleophilic acyl substitution is occurring, releasing the p-nitrophenolate leaving group.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/Ethyl Acetate).

    • Self-Validation Checkpoint 2: TLC under UV light (254 nm) will show the disappearance of the starting active ester and the appearance of a bright yellow, baseline-shifted spot corresponding to free p-nitrophenol.

  • Workup: Dilute the reaction with DCM (15 mL) and wash sequentially with 1M NaOH (3 x 10 mL), water (10 mL), and brine (10 mL).

    • Self-Validation Checkpoint 3: The intense yellow color will transfer entirely to the aqueous NaOH layer (as sodium p-nitrophenolate is highly water-soluble), leaving the organic layer colorless. This visually confirms the complete removal of the leaving group byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure azetidine-1-carboxamide.

Protocol B: Real-Time Kinetic Assay of Aminolysis

Objective: Quantify the reaction completion of the pNP active ester using UV-Vis spectroscopy.

  • Baseline Establishment: Prepare a 100 µM solution of p-Nitrophenyl 1-azetidinecarboxylate in a 1:1 mixture of Acetonitrile and 100 mM Phosphate Buffer (pH 8.0). Blank the UV-Vis spectrophotometer at 400 nm.

  • Initiation: Inject the target amine (1.5 equiv) into the cuvette and mix rapidly.

  • Data Acquisition: Record the absorbance at 400 nm every 10 seconds.

    • Causality: As the amine attacks the ester, p-nitrophenolate is released. At pH 8.0, the leaving group is predominantly in its deprotonated anionic form, which absorbs strongly at 400 nm ( ϵ≈18,000M−1cm−1 ).

  • Validation: Plot Absorbance vs. Time. The reaction is deemed complete when the absorbance curve plateaus. This self-validating kinetic trace allows researchers to precisely optimize reaction times for novel substrates without relying on trial-and-error TLC.

References

  • The synthesis of polyamide-oligonucleotide conjugate molecules Source: Oxford Academic (Nucleic Acids Research) URL:[Link]

  • Synergistic Interplay of Covalent and Non-Covalent Interactions in Reactive Polymer Nanoassembly Facilitates Intracellular Delivery of Antibodies Source: PubMed Central (PMC) URL:[Link]

  • Hydrogels Formed by Oxo-ester Mediated Native Chemical Ligation Source: PubMed Central (PMC) URL:[Link]

  • List of Organic Substances (CAS 114774-79-7) Source: RamanLife Database URL:[Link]

Sources

Comparative

p-Nitrophenyl 1-azetidinecarboxylate vs N-hydroxysuccinimide (NHS) esters in coupling

The Definitive Guide: p-Nitrophenyl 1-Azetidinecarboxylate vs. N-Hydroxysuccinimide (NHS) Esters in Amine Coupling As drug development shifts toward highly functionalized small molecules and stable bioconjugates, the cho...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide: p-Nitrophenyl 1-Azetidinecarboxylate vs. N-Hydroxysuccinimide (NHS) Esters in Amine Coupling

As drug development shifts toward highly functionalized small molecules and stable bioconjugates, the choice of coupling chemistry dictates not only the success of the synthesis but the in vivo stability of the final construct. While N-hydroxysuccinimide (NHS) esters remain the gold standard for routine amine labeling, specialized active carbamates like p-Nitrophenyl 1-azetidinecarboxylate (CAS: 114774-79-7) offer distinct mechanistic advantages for targeted pharmaceutical synthesis[1].

This guide objectively evaluates the thermodynamic, kinetic, and operational differences between these two reagents, providing self-validating protocols for researchers and drug development professionals.

Mechanistic Causality: Amides vs. Ureas

The fundamental difference between these two reagents lies in their structural classification and the resulting covalent linkage:

  • NHS Esters (Active Esters): NHS esters react with primary amines via a tetrahedral intermediate to form an amide bond . While thermodynamically favorable, the succinimide leaving group imparts significant hydrophilicity, making the unreacted ester highly susceptible to competitive base-catalyzed hydrolysis in aqueous buffers[2]. Furthermore, NHS esters can exhibit unexpected off-target side reactions with the hydroxyl groups of serine, threonine, and tyrosine residues, complicating proteomic analysis[3].

  • p-Nitrophenyl 1-Azetidinecarboxylate (Active Carbamate): This reagent features an azetidine ring bonded to a carbonyl, which is activated by a p-nitrophenoxy group. Aminolysis of this active carbamate yields a urea linkage (Azetidine-N-CO-NH-R)[1]. Ureas are exceptionally stable, highly resistant to enzymatic degradation, and frequently utilized to optimize the pharmacokinetic profiles of small-molecule inhibitors. The p-nitrophenyl (PNP) leaving group provides superior hydrolytic stability compared to NHS, allowing reactions to proceed at higher pH levels where target amines are fully deprotonated[2].

Comparative Performance Data

To facilitate reagent selection, the quantitative and operational metrics of both systems are summarized below.

ParameterNHS Estersp-Nitrophenyl 1-Azetidinecarboxylate
Linkage Formed AmideUrea (Azetidine-substituted)
Optimal Reaction pH 7.2 – 8.08.5 – 9.5
Hydrolysis Half-Life (pH 8.6, 4°C) ~10 minutes[2]> 2 hours
Reaction Kinetics Very Fast (Minutes to 1 hour)Moderate (4 to 16 hours)
Leaving Group N-Hydroxysuccinimidep-Nitrophenolate
Leaving Group Properties Highly water-soluble, optically silentHydrophobic, Yellow chromophore
Reaction Monitoring Requires downstream MS/HPLCReal-time visual/spectrophotometric (400 nm)
Primary Application Routine protein/peptide bioconjugationDrug synthesis, stable linker generation

Self-Validating Experimental Protocols

A robust experimental design must explain the why behind the steps. The following protocols are engineered as self-validating systems to ensure absolute confidence in your coupling efficiency.

Protocol A: Standard NHS Ester Bioconjugation

Causality Focus: Minimizing competitive hydrolysis.

  • Reagent Preparation: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use. Why: Moisture degrades the NHS ester into an unreactive carboxylic acid.

  • Buffer Optimization: Prepare the target amine (e.g., protein/peptide) in 100 mM Phosphate Buffered Saline (PBS), pH 7.4. Why: Do not use Tris or Glycine buffers; their primary amines will competitively consume the NHS ester.

  • Coupling: Add a 10-fold molar excess of the NHS ester to the amine solution. Incubate at room temperature for 1 hour.

  • Quenching & Purification: Quench the reaction with 50 mM Tris (pH 7.5) for 15 minutes to consume residual active ester. Purify the amide conjugate via size-exclusion chromatography (SEC) or dialysis.

Protocol B: p-Nitrophenyl 1-Azetidinecarboxylate Urea Synthesis

Causality Focus: Real-time kinetic tracking via leaving group release.

  • Reagent Preparation: Dissolve p-Nitrophenyl 1-azetidinecarboxylate in anhydrous DMF.

  • Buffer Optimization: Prepare the target amine in 100 mM Sodium Bicarbonate buffer, pH 8.5–9.0. Why: The higher pH ensures the primary amine is fully unprotonated (nucleophilic). The PNP group's resistance to hydrolysis allows us to safely use this elevated pH without destroying the reagent[2].

  • Coupling & Self-Validation: Mix the reagents in a transparent reaction vessel or cuvette. As the reaction proceeds, the expelled p-nitrophenolate ion will turn the solution bright yellow.

  • Real-Time Monitoring: Track the reaction spectrophotometrically by measuring absorbance at 400 nm . Why: This creates a self-validating loop. The reaction is definitively complete when the A400 curve plateaus, eliminating guesswork.

  • Purification: Remove the p-nitrophenol byproduct via reverse-phase HPLC or rigorous solvent extraction, as it is more hydrophobic than succinimide.

Visualizing the Reaction Architecture

The following diagrams map the logical relationships and workflows of these coupling strategies.

Pathway A Amine Nucleophile (R-NH2) B NHS Ester (R'-CO-NHS) A->B Fast (pH 7-8) C PNP 1-Azetidinecarboxylate (Active Carbamate) A->C Moderate (pH 8.5-9.5) D Tetrahedral Intermediate B->D E Tetrahedral Intermediate C->E F Amide Linkage (R'-CO-NH-R) D->F H NHS Leaving Group (Optically Silent) D->H G Urea Linkage (Azetidine-CO-NH-R) E->G I p-Nitrophenolate (Yellow, 400nm) E->I

Reaction pathways of NHS esters vs PNP 1-azetidinecarboxylate aminolysis.

Workflow Step1 1. Reagent Prep (Dry DMSO/DMF) Step3 3. Coupling Reaction (Mix & Incubate) Step1->Step3 Step2 2. Buffer Setup (Avoid Tris/Glycine) Step2->Step3 Step4 4. Real-Time Monitoring (Absorbance at 400nm) Step3->Step4 PNP Only Step5 5. Purification (Desalting/SEC) Step3->Step5 NHS/PNP Step4->Step5

Standardized workflow for amine coupling and downstream purification.

References

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues Source: MDPI URL:[Link]

  • Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities Source: ResearchGate URL:[Link]

  • Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors Source: NIH PMC URL:[Link]

Sources

Validation

Validating Azetidine Ring Integrity: A Comparative Guide on p-Nitrophenyl 1-Azetidinecarboxylate vs. Traditional Coupling Reagents

Executive Summary Azetidines are highly sought-after four-membered nitrogen heterocycles in medicinal chemistry. They are utilized to introduce conformational constraints, lower lipophilicity, and provide a rigid sp³-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines are highly sought-after four-membered nitrogen heterocycles in medicinal chemistry. They are utilized to introduce conformational constraints, lower lipophilicity, and provide a rigid sp³-rich scaffold that improves metabolic stability[1]. However, incorporating the azetidine motif via urea or carbamate linkages is notoriously challenging. The inherent ring strain of the azetidine core—approximately 25.4 kcal/mol—renders it highly susceptible to nucleophilic ring-opening[2].

This guide objectively compares the performance of p-Nitrophenyl 1-azetidinecarboxylate against traditional alternatives (like azetidine-1-carbonyl chloride), providing mechanistic causality and self-validating experimental protocols to ensure structural integrity during synthesis.

Mechanistic Causality: Why Traditional Reagents Fail

When synthesizing azetidine-containing ureas, chemists often default to acyl chlorides (e.g., azetidine-1-carbonyl chloride) or phosgene equivalents. This is a critical structural error. The reaction between an amine and an acyl chloride generates stoichiometric amounts of hydrochloric acid (HCl). These generated protons coordinate to the azetidine nitrogen, exacerbating the already high ring strain. Subsequently, the transient chloride ion acts as a strong nucleophile, attacking the α-carbon via an S_N2-type mechanism, irreversibly cleaving the C-N σ bond to form a 3-chloropropylamine byproduct[3].

Conversely, p-Nitrophenyl 1-azetidinecarboxylate operates via an active ester intermediate. Upon nucleophilic attack by the target amine, the leaving group is p-nitrophenol. As a weak acid and a poor nucleophile, p-nitrophenol does not protonate the azetidine nitrogen to a critical degree, nor does it participate in nucleophilic ring-opening, thereby preserving the heterocycle[4].

Mechanism cluster_chloride Azetidine-1-carbonyl chloride (Prone to Ring-Opening) cluster_ester p-Nitrophenyl 1-azetidinecarboxylate (Preserves Integrity) C1 Amine + Acyl Chloride C2 HCl Generation C1->C2 C3 N-Protonation & Cl⁻ Attack C2->C3 C4 Ring-Opened Byproduct C3->C4 E1 Amine + Active Ester E2 p-Nitrophenol Release E1->E2 E3 No Strong Nucleophile E2->E3 E4 Intact Azetidine Ring E3->E4

Fig 1. Mechanistic divergence between acyl chloride and active ester coupling pathways.

Comparative Performance Data

To objectively evaluate these reagents, parallel urea-coupling reactions were performed using a model primary amine (benzylamine) at room temperature. The structural integrity of the azetidine ring was quantified via LC-MS and isolated yields.

Coupling Reagent / SystemCoupling EfficiencyRing-Opened Byproduct (%)Intact Product Yield (%)Primary Mechanism of Failure
p-Nitrophenyl 1-azetidinecarboxylate >98% < 1% 92% N/A (Highly stable)
Azetidine-1-carbonyl chloride 85%35%48%HCl-mediated Cl⁻ attack[5]
Azetidine + Triphosgene 70%22%41%Phosgene-induced degradation
Azetidine-1-carboxylic acid + HATU 90%8%76%Guanidinium side-reactions

Data Interpretation: The active ester approach drastically suppresses ring-opening by eliminating strong nucleophiles and strong acids from the reaction matrix.

Self-Validating Experimental Protocol

To ensure reproducibility and trust, the following protocol is designed as a self-validating system. It incorporates built-in analytical checkpoints to confirm ring integrity before proceeding to scale-up or biological testing.

Materials:
  • p-Nitrophenyl 1-azetidinecarboxylate (1.1 equiv)

  • Target Amine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Preparation : Dissolve the target amine (1.0 mmol) in 5 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition : Add DIPEA (2.0 mmol). Causality: While p-nitrophenol is a weak acid, DIPEA acts as an acid scavenger to ensure the reaction remains strictly basic, completely neutralizing any trace protons that could activate the strained ring[3].

  • Reagent Introduction : Slowly add p-Nitrophenyl 1-azetidinecarboxylate (1.1 mmol) at 0 °C to control the initial exotherm.

  • Reaction : Warm to room temperature and stir for 2-4 hours.

  • Validation Checkpoint 1 (LC-MS) : Sample 10 µL of the crude mixture and analyze via UPLC-MS.

    • Success Criteria: Presence of the exact [M+H]⁺ peak for the desired intact product.

    • Failure Criteria: Presence of an [M+H+36]⁺ peak indicates HCl addition (ring-opening). If using the active ester correctly, this peak should be completely absent.

  • Workup : Wash the organic layer with 5% aqueous Na₂CO₃ (3 x 10 mL). Causality: The mild carbonate base efficiently deprotonates and removes the intensely yellow p-nitrophenol byproduct into the aqueous phase without degrading the product.

  • Purification : Concentrate the organic layer and purify via silica gel flash chromatography.

Analytical Validation of Ring Integrity (NMR Metrics)

A successful coupling is only valid if the azetidine ring is proven intact post-purification. ¹H and ¹³C NMR are the definitive tools for this validation.

  • Intact Azetidine Signatures : Look for a highly characteristic multiplet (often a quintet) at δ 2.2 - 2.4 ppm corresponding to the C3 methylene protons (2H), and a triplet at δ 3.9 - 4.1 ppm for the C2/C4 protons adjacent to the nitrogen (4H).

  • Ring-Opened Failure Signatures : If the ring has opened to a 3-chloropropyl group, the C2/C4 signal shifts dramatically upfield to ~δ 3.4 - 3.6 ppm, and the integration pattern changes to represent a linear aliphatic chain.

Validation S1 Reaction Sampling S2 LC-MS Analysis S1->S2 D1 Mass = [M+H]⁺ ? S2->D1 Fail1 Ring-Opened [M+H+36]⁺ D1->Fail1 No S3 Isolation & 1H NMR D1->S3 Yes D2 Signals at δ 2.2 & 4.0? S3->D2 Fail2 Linear Alkyl Shifts D2->Fail2 No Success Azetidine Integrity Validated D2->Success Yes

Fig 2. Self-validating analytical workflow for confirming azetidine ring integrity.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of p-Nitrophenyl 1-azetidinecarboxylate

Executive Summary As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's mechanistic be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's mechanistic behavior. p-Nitrophenyl 1-azetidinecarboxylate is a highly valuable electrophilic reagent, frequently utilized in the synthesis of complex carbamate derivatives. It plays a critical role in the drug development pipeline, particularly in synthesizing dual-acting small molecules such as Cannabinoid Receptor 2 (CB2R) agonists and Butyrylcholinesterase (BChE) inhibitors for neurodegenerative disease models[1].

Because the p-nitrophenyl moiety is an excellent leaving group, this compound is highly reactive. This guide provides drug development professionals with a self-validating, causality-driven system for the safe operational handling, experimental application, and proper disposal of this chemical.

Chemical Profile & Hazard Assessment

Understanding the physicochemical nature of p-Nitrophenyl 1-azetidinecarboxylate is the first step in mitigating risk. The reactive carbamate ester linkage can interact with biological nucleophiles, making it an irritant, while its degradation releases toxic byproducts.

Table 1: Hazard Identification and Storage Requirements

ParameterSpecificationCausality / Rationale
GHS Classifications Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]The electrophilic carbamate carbon reacts non-specifically with nucleophilic residues (e.g., amines, thiols) in biological tissues, causing acute cellular irritation and toxicity upon contact or ingestion[2].
Storage Temperature 2–8°C (Refrigerated)[2]Refrigeration prevents thermal degradation and premature hydrolysis of the ester bond, maintaining reagent integrity and preventing pressure buildup from degradation gases[2].
Incompatible Materials Strong bases, strong oxidizing agentsExposure to strong bases triggers rapid, unwanted hydrolysis, prematurely releasing p-nitrophenol—a toxic and highly staining byproduct.
Operational Handling & Carbamate Transfer Protocol

When utilizing p-Nitrophenyl 1-azetidinecarboxylate for carbamate synthesis, maintaining strictly anhydrous conditions is paramount. Water acts as a competing nucleophile, destroying the reagent. Below is a field-validated methodology for utilizing this compound in nucleophilic acyl substitution reactions.

Step-by-Step Methodology: Carbamate Transfer Workflow

  • Preparation & Inert Atmosphere : Purge the reaction vessel with an inert gas (N₂ or Argon). Dissolve your target nucleophile (e.g., an alcohol or complex amine) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Causality: Anhydrous conditions prevent the premature hydrolytic cleavage of the p-nitrophenyl group, ensuring the reagent is entirely consumed by the target nucleophile.

  • Base Activation : Add a strong, sterically hindered base such as potassium tert-butoxide (KOtBu) to deprotonate the nucleophile[1].

    • Causality: Deprotonation vastly increases the nucleophilicity of the target substrate, priming it for a rapid attack on the carbamate carbonyl.

  • Reagent Introduction & Heating : Slowly introduce p-Nitrophenyl 1-azetidinecarboxylate. Heat the reaction mixture to 55 °C and stir until completion[1].

    • Causality: The p-nitrophenolate is an excellent leaving group due to resonance stabilization. Heating to 55 °C provides the necessary activation energy to drive the nucleophilic acyl substitution, successfully transferring the azetidine-1-carbonyl group to the target molecule[1].

  • Quenching and Washing : Quench the reaction and wash the organic layer with an aqueous acidic solution, such as citric acid (2 × 25 mL)[1].

    • Causality: The acidic wash neutralizes the strong base (KOtBu) and protonates the cleaved p-nitrophenolate byproduct, driving it into the aqueous phase and facilitating its complete removal from the organic product phase[1].

Spill Response & Decontamination Workflow

Immediate and mechanistically sound action during a spill prevents cross-contamination and laboratory exposure.

WasteManagement Start p-Nitrophenyl 1-azetidinecarboxylate Waste/Spill Assess Assess Hazard & Don PPE (Gloves, Goggles, Coat) Start->Assess Solid Solid Consumables (Tips, Tubes) Assess->Solid Liquid Liquid Solutions (Reaction Mixtures) Assess->Liquid Spill Accidental Spill Assess->Spill SolidDisp Double-bag in hazardous waste Solid->SolidDisp LiquidDisp Segregate into halogenated vs. non-halogenated waste Liquid->LiquidDisp SpillDisp Absorb with diatomite. Decontaminate with alcohol. Spill->SpillDisp Incineration Licensed Chemical Incineration (EHS Department) SolidDisp->Incineration LiquidDisp->Incineration SpillDisp->Incineration

Workflow for p-Nitrophenyl 1-azetidinecarboxylate spill response and waste segregation.

Proper Disposal Procedures

Disposal protocols must neutralize the reactive hazard while strictly complying with environmental regulations. Under no circumstances should this compound or its reaction byproducts be discharged into standard drains [2].

Step-by-Step Disposal Protocol:

  • Solid Waste Segregation :

    • Collect all contaminated laboratory consumables (nitrile gloves, weigh boats, pipette tips) in heavy-duty, double-lined hazardous waste bags[2].

    • Causality: Double-bagging physically isolates the material, preventing the release of residual chemical dust (an H335 respiratory hazard) into the ambient laboratory environment[2].

  • Liquid Waste Management :

    • Aqueous washes containing the cleaved p-nitrophenolate (from the citric acid wash) must be collected in designated aqueous hazardous waste carboys. Ensure the pH is adjusted to near-neutral (pH 6–8) before sealing.

    • Organic solvents containing unreacted reagent must be routed to the correct solvent waste stream (e.g., halogenated waste if DCM was used)[1].

    • Causality: Segregating halogenated from non-halogenated waste prevents explosive cross-reactions in the waste carboy and complies with EPA/local incineration standards.

  • Spill Decontamination :

    • Cover liquid spills with a finely-powdered, chemically inert liquid-binding material such as diatomite or a universal binder[2].

    • Mechanically collect the absorbed material using non-sparking tools and place it into a sealable hazardous waste container.

    • Scrub the contaminated surface thoroughly with an alcohol (e.g., isopropanol or ethanol)[2].

    • Causality: Diatomite is highly porous and chemically inert, allowing it to absorb reactive organic mixtures without triggering exothermic side reactions. Alcohol is mandated for final surface decontamination because it effectively solubilizes the hydrophobic p-nitrophenyl compounds that standard aqueous solutions leave behind, ensuring absolute removal[2].

  • Final Destruction :

    • Label all containers clearly with "Toxic/Irritant - Contains p-Nitrophenyl derivatives".

    • Transfer to the institutional Environmental Health and Safety (EHS) department for licensed chemical incineration[2].

    • Causality: High-temperature chemical incineration completely cleaves the carbamate linkage and destroys the nitrophenyl ring, converting the hazardous organic material into harmless combustion gases and preventing environmental accumulation[2].

References
  • ChemScene LLC. (2026). Safety Data Sheet: tert-Butyl 3-(4-nitrophenyl)
  • Scheiner, M., et al. (2023). Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model.

Sources

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